1-Octen-3-ol - d3
Description
Properties
CAS No. |
1335435-98-7 |
|---|---|
Molecular Formula |
C8H13D3O |
Molecular Weight |
131.23 |
Purity |
95% min. |
Synonyms |
1-Octen-3-ol - d3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Octen-3-ol-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-Octen-3-ol-d3 (CAS No. 1335435-98-7). Due to the limited availability of experimental data for the deuterated isotopologue, this guide leverages extensive data from its non-deuterated counterpart, 1-Octen-3-ol (CAS No. 3391-86-4), as a proxy for its physical and chemical characteristics. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work. The guide includes tabulated quantitative data, detailed experimental protocols, and visualizations of key concepts to facilitate a thorough understanding.
Introduction
1-Octen-3-ol, colloquially known as mushroom alcohol, is a naturally occurring secondary alcohol and a potent attractant for various insect species. Its deuterated analogue, 1-Octen-3-ol-d3, is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. The deuterium labeling at positions 1 and 2 of the vinyl group provides a distinct mass shift, enabling its differentiation from the endogenous, non-deuterated form.
This guide summarizes the known chemical and physical properties of 1-Octen-3-ol-d3, drawing heavily on the well-documented characteristics of 1-Octen-3-ol.
Chemical and Physical Properties
The chemical properties of 1-Octen-3-ol-d3 are primarily defined by its functional groups: a secondary alcohol and a terminal double bond. While specific experimental data for the deuterated compound is scarce, the following tables summarize the known properties of 1-Octen-3-ol-d3 and its non-deuterated analogue. The physical properties of 1-Octen-3-ol-d3 are expected to be very similar to those of 1-Octen-3-ol.
General Information
| Property | Value |
| Chemical Name | 1-Octen-3-ol-d3 |
| Synonyms | 1-Octen-1,1,2-d3-3-ol |
| CAS Number | 1335435-98-7 |
| Molecular Formula | C₈H₁₃D₃O |
| Molecular Weight | 131.23 g/mol |
| SMILES | CCCCCC(O)/C([2H])=C([2H])[2H] |
Physical Properties of 1-Octen-3-ol (Non-deuterated)
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Mushroom, earthy, green | [3][4] |
| Boiling Point | 173-175 °C at 760 mmHg, 84-85 °C at 25 mmHg | [3][5] |
| Melting Point | -49 °C | [4] |
| Density | 0.832-0.838 g/mL at 25 °C | [5] |
| Refractive Index | 1.435-1.441 at 20 °C | [5] |
| Solubility | Insoluble in water; soluble in alcohol and oils. | [1][6] |
| Vapor Pressure | 0.531 mmHg at 25 °C | [5] |
| Flash Point | 61-68 °C (closed cup) | [1][7] |
Spectroscopic Data
Mass Spectrometry of 1-Octen-3-ol (Non-deuterated)
The mass spectrum of 1-Octen-3-ol is characterized by a molecular ion peak (M+) at m/z 128. The fragmentation pattern provides structural information. For 1-Octen-3-ol-d3, the molecular ion peak is expected at m/z 131, a clear indicator of the three deuterium atoms.
| m/z | Relative Intensity (%) |
| 57 | 100 |
| 41 | 60 |
| 29 | 55 |
| 27 | 50 |
| 72 | 45 |
| 85 | 35 |
| 43 | 30 |
| 128 | 5 |
Data is for the non-deuterated compound.
NMR Spectroscopy of 1-Octen-3-ol (Non-deuterated)
The ¹H and ¹³C NMR spectra of 1-Octen-3-ol provide detailed structural information. For 1-Octen-3-ol-d3, the signals corresponding to the protons on C1 and C2 would be absent in the ¹H NMR spectrum, and the corresponding carbon signals in the ¹³C NMR spectrum would show a characteristic triplet splitting pattern due to coupling with deuterium.
¹H NMR Data (CDCl₃, 90 MHz) of 1-Octen-3-ol:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 5.81 | ddd | 1H | H-2 |
| 5.21 | dt | 1H | H-1a |
| 5.09 | dt | 1H | H-1b |
| 4.07 | q | 1H | H-3 |
| 1.6-1.2 | m | 8H | H-4, H-5, H-6, H-7 |
| 0.90 | t | 3H | H-8 |
Source: PubChem CID 18827[6]
¹³C NMR Data (CDCl₃, 25.16 MHz) of 1-Octen-3-ol:
| Chemical Shift (ppm) | Assignment |
| 141.5 | C-2 |
| 114.4 | C-1 |
| 73.2 | C-3 |
| 37.1 | C-4 |
| 31.9 | C-6 |
| 25.1 | C-5 |
| 22.7 | C-7 |
| 14.1 | C-8 |
Source: PubChem CID 18827[6]
Experimental Protocols
Detailed experimental protocols are essential for the accurate analysis and characterization of 1-Octen-3-ol-d3. The following sections provide generalized methodologies that can be adapted for this purpose.
Synthesis of 1-Octen-3-ol
Two common methods for the laboratory synthesis of 1-Octen-3-ol are the Grignard reaction and the selective reduction of 1-octen-3-one.[8][9] The synthesis of the deuterated analogue would involve the use of a deuterated starting material in one of these synthetic routes.
Grignard Reaction:
-
Prepare a Grignard reagent from 1-iodopentane and magnesium turnings in anhydrous diethyl ether.
-
Slowly add acrolein to the Grignard reagent at a controlled temperature (e.g., 0 °C).
-
After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 1-octen-3-ol.
Selective Reduction of 1-Octen-3-one:
-
Dissolve 1-octen-3-one in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C and add a reducing agent, such as sodium borohydride, portion-wise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by vacuum distillation.
Characterization of Deuterated Compounds
The characterization of deuterated compounds like 1-Octen-3-ol-d3 relies on techniques that can differentiate between isotopes.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electron ionization for GC-MS or electrospray ionization for LC-MS).
-
Acquire the mass spectrum and identify the molecular ion peak. For 1-Octen-3-ol-d3, this should be at m/z 131.
-
Analyze the fragmentation pattern to confirm the structure and the location of the deuterium atoms.
NMR Spectroscopy:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
In the ¹H NMR spectrum of 1-Octen-3-ol-d3, the signals for the protons at the deuterated positions (C1 and C2) will be absent or significantly reduced in intensity.
-
In the ¹³C NMR spectrum, the carbon atoms bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling.
-
²H (Deuterium) NMR spectroscopy can also be performed to directly observe the deuterium signals.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general workflow for the chemical analysis of 1-Octen-3-ol-d3 and a simplified representation of a biosynthetic pathway for its non-deuterated analogue.
Safety Information
The safety data for 1-Octen-3-ol-d3 is not established. The following information is for the non-deuterated 1-Octen-3-ol and should be used as a guideline.[1][7][10][11]
-
Hazard Statements: Combustible liquid. Harmful if swallowed. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. Harmful if inhaled.
-
Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.
-
First Aid:
-
If swallowed: Immediately call a poison center or doctor. Rinse mouth.
-
If on skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Conclusion
1-Octen-3-ol-d3 is a valuable isotopically labeled compound for various scientific applications. While specific experimental data for the deuterated form is limited, a comprehensive understanding of its chemical properties can be inferred from its non-deuterated analogue, 1-Octen-3-ol. This technical guide provides a consolidated resource of the available information, including physical properties, spectroscopic data, synthetic methodologies, and safety precautions, to support its use in research and development. Further experimental investigation into the specific properties of 1-Octen-3-ol-d3 is warranted to expand its characterization.
References
- 1. flinnsci.com [flinnsci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Octen-3-ol | 3391-86-4 [chemicalbook.com]
- 4. 1-Octen-3-Ol manufacturers and suppliers in China - ODOWELL [odowell.com]
- 5. (R)-1-octen-3-ol, 3687-48-7 [thegoodscentscompany.com]
- 6. 1-Octen-3-Ol | C8H16O | CID 18827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 1-Octen-3-ol - Wikipedia [en.wikipedia.org]
- 9. Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. (S)-1-Octen-3-ol | C8H16O | CID 2724898 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis and Purification of 1-Octen-3-ol-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of the deuterated analog of 1-octen-3-ol, 1-octen-3-ol-d3. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document details two primary synthetic routes, purification methodologies, and relevant analytical data.
Synthetic Pathways
The synthesis of 1-Octen-3-ol-d3 can be approached through two principal methods: the selective reduction of a deuterated precursor and a Grignard reaction with a deuterated reagent.
Selective Reduction of 1-Octen-3-one-d3
This is a straightforward and efficient method for the preparation of 1-Octen-3-ol-d3, leveraging the commercial availability of the deuterated ketone precursor, 1-Octen-3-one-d3. The α,β-unsaturated ketone is selectively reduced at the carbonyl group to yield the corresponding allylic alcohol.
Reaction Scheme:
A common and effective reducing agent for this transformation is sodium borohydride (NaBH4).[1][2][3] The reaction is typically carried out in a protic solvent like methanol or ethanol at low temperatures to enhance selectivity.
Grignard Reaction with a Deuterated Grignard Reagent
An alternative approach involves the reaction of a Grignard reagent, prepared from a deuterated vinyl halide, with hexanal. This method allows for the introduction of deuterium at a specific position in the molecule.
Reaction Scheme:
This route requires the preparation of deuterated vinylmagnesium bromide, which can be synthesized from deuterated vinyl bromide.[4][5]
Experimental Protocols
Protocol for Selective Reduction of 1-Octen-3-one-d3
Materials:
-
1-Octen-3-one-d3
-
Sodium borohydride (NaBH4)
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Octen-3-one-d3 (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-Octen-3-ol-d3.
Protocol for Grignard Reaction
Materials:
-
Magnesium turnings
-
Deuterated vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Hexanal
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Preparation of Deuterated Vinylmagnesium Bromide: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings under an inert atmosphere.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Add a solution of deuterated vinyl bromide in anhydrous THF dropwise from the dropping funnel to initiate the Grignard reaction. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining deuterated vinyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[4][5]
-
Reaction with Hexanal: Cool the Grignard reagent to 0 °C.
-
Add a solution of hexanal in anhydrous THF dropwise to the stirred Grignard reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-Octen-3-ol-d3.
Purification
The crude 1-Octen-3-ol-d3 obtained from either synthetic route will likely require purification to remove unreacted starting materials and byproducts. Flash column chromatography is a suitable method for this purpose.[6][7]
Flash Column Chromatography Protocol
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Compressed air or nitrogen source
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack the chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude 1-Octen-3-ol-d3 in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient would be 5% ethyl acetate in hexane, gradually increasing to 20% ethyl acetate. The optimal gradient should be determined by TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified 1-Octen-3-ol-d3.
For higher purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[8][9][10]
Data Presentation
Expected Yield and Purity
| Synthesis Method | Precursor | Expected Yield | Purity | Reference |
| Selective Reduction | 1-Octen-3-one-d3 | >90% | >98% | [1][2] |
| Grignard Reaction | Deuterated Vinyl Bromide & Hexanal | 60-80% | >97% | [4][5] |
Note: Yields are estimates and can vary based on reaction scale and optimization.
Spectroscopic Data of 1-Octen-3-ol (Non-deuterated)
The following data for the non-deuterated 1-Octen-3-ol can be used as a reference for the characterization of the deuterated analog.[11][12][13][14]
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, 90 MHz) | δ 5.8 (m, 1H), 5.2 (m, 2H), 4.1 (q, 1H), 1.5 (m, 2H), 1.3 (m, 6H), 0.9 (t, 3H) |
| ¹³C NMR (CDCl₃, 25.16 MHz) | δ 141.6, 114.4, 73.2, 37.1, 31.9, 25.1, 22.7, 14.1 |
| Mass Spectrum (EI, 70 eV) | m/z (%): 57 (100), 72 (46), 43 (32), 85 (20), 58 (16) |
For 1-Octen-3-ol-d3, the mass spectrum will show a molecular ion peak shifted by +3 m/z units compared to the non-deuterated compound. The fragmentation pattern may also be altered. In the ¹H NMR spectrum, the signal corresponding to the deuterated position will be absent or significantly reduced. ²H NMR spectroscopy can be used to confirm the position and extent of deuteration.
Logical Relationships and Workflows
Synthesis Workflow
Caption: Synthetic pathways for 1-Octen-3-ol-d3.
Purification and Analysis Workflow
Caption: Purification and analysis workflow for 1-Octen-3-ol-d3.
References
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Purification [chem.rochester.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 9. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 10. welch-us.com [welch-us.com]
- 11. 1-Octen-3-Ol | C8H16O | CID 18827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Octen-3-ol(3391-86-4) 1H NMR [m.chemicalbook.com]
- 13. 1-Octen-3-ol [webbook.nist.gov]
- 14. ez.restek.com [ez.restek.com]
A Technical Guide to 1-Octen-3-ol-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 1-Octen-3-ol-d3, a deuterated analog of the volatile organic compound 1-Octen-3-ol. This guide is intended for researchers in various fields, including neuroscience, entomology, and microbiology, who are interested in utilizing this isotopically labeled compound in their studies.
Introduction to 1-Octen-3-ol and its Deuterated Analog
1-Octen-3-ol is a naturally occurring secondary alcohol found in various plants, fungi, and even in human breath and sweat.[1] It is a well-known attractant for many species of biting insects, including mosquitoes.[1] Beyond its role as a semiochemical, research has indicated its potential involvement in neurological processes and its antimicrobial properties.
The deuterated form, 1-Octen-3-ol-d3, is a valuable tool for researchers as the deuterium labels provide a means to trace the molecule in biological systems using techniques such as mass spectrometry. This allows for more precise quantification and metabolic studies.
Commercial Suppliers of 1-Octen-3-ol-d3
The availability of high-purity 1-Octen-3-ol-d3 is crucial for research purposes. Currently, MedChemExpress is a known commercial supplier of this deuterated compound. While many suppliers offer the non-deuterated form, sourcing of the deuterated analog is more specialized.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities |
| MedChemExpress | Oct-1-en-3-ol-d3 | HY-W010410S | >98% | Custom |
Research Applications and Biological Activity
1-Octen-3-ol has been the subject of numerous studies, revealing its diverse biological activities. The use of 1-Octen-3-ol-d3 can significantly enhance the precision of such research.
Neurodegenerative Research
Studies have suggested a potential link between 1-Octen-3-ol and neurodegenerative processes. Research has shown that this compound can disrupt dopamine homeostasis, indicating its potential as an environmental factor in parkinsonism.[1] The use of 1-Octen-3-ol-d3 in these studies would allow for a more accurate determination of its uptake, distribution, and metabolism within the brain.
Insect Behavior and Control
As a potent insect attractant, 1-Octen-3-ol is a key molecule in the study of insect olfaction and behavior. It is often used in traps to monitor and control mosquito populations. Deuterated standards like 1-Octen-3-ol-d3 are invaluable in pharmacokinetic studies in insects, helping to understand how the compound is processed and how it interacts with olfactory receptors.
Antimicrobial Properties
1-Octen-3-ol has demonstrated antimicrobial activity against various bacteria and fungi. This has led to research into its potential use as a natural antimicrobial agent. Isotope-labeled studies with 1-Octen-3-ol-d3 can aid in elucidating its mechanism of action and its fate in microbial systems.
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below is a generalized workflow for a typical experiment involving 1-Octen-3-ol. The use of 1-Octen-3-ol-d3 would be integrated into such a protocol for tracer studies.
General Experimental Workflow for In Vitro Studies
Caption: A generalized workflow for in vitro experiments using 1-Octen-3-ol or its deuterated analog.
Signaling Pathway Involvement
Research suggests that 1-Octen-3-ol may exert its biological effects through various signaling pathways. A key area of investigation is its impact on dopaminergic signaling.
Putative Signaling Pathway for 1-Octen-3-ol in Dopaminergic Neurons
Caption: A putative signaling pathway illustrating the inhibitory effect of 1-Octen-3-ol on dopamine transport and packaging.
This guide provides a foundational understanding of 1-Octen-3-ol-d3 for research purposes. As a specialized deuterated compound, its sourcing requires careful consideration of suppliers who specialize in isotopically labeled molecules. The research applications are broad, and the use of this deuterated analog will undoubtedly contribute to more precise and impactful scientific discoveries. Researchers are encouraged to consult the primary literature for detailed experimental protocols and to directly contact suppliers for the most up-to-date product specifications and availability.
References
The Critical Role of Isotopic Purity in Quantitative Analysis: A Technical Guide to 1-Octen-3-ol-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significance of isotopic purity for the deuterated internal standard, 1-Octen-3-ol-d3, in quantitative analytical workflows. Precise and accurate quantification of volatile organic compounds is paramount in fields ranging from food science and fragrance development to environmental monitoring and clinical diagnostics. The use of stable isotope-labeled internal standards, such as 1-Octen-3-ol-d3, in conjunction with mass spectrometry is the gold standard for achieving the highest levels of accuracy and reproducibility. This guide will delve into the core principles of isotope dilution mass spectrometry, the stringent requirements for isotopic purity, and provide practical insights into the application of 1-Octen-3-ol-d3.
The Importance of High Isotopic Purity
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. This "isotopic twin," in this case 1-Octen-3-ol-d3, serves as an internal standard that experiences the same sample preparation losses and ionization effects as the endogenous, unlabeled analyte. The ratio of the labeled to unlabeled compound is measured by the mass spectrometer, allowing for highly accurate quantification that is independent of sample recovery.
The accuracy of this method is fundamentally dependent on the isotopic purity of the internal standard. High isotopic enrichment (typically ≥98%) and chemical purity (>99%) are essential for reliable and reproducible results. The presence of unlabeled analyte (d0) in the deuterated standard can artificially inflate the measured concentration of the analyte, leading to inaccurate results. Similarly, the presence of partially deuterated variants (d1, d2) can interfere with the measurement of both the analyte and the fully deuterated standard, compromising the integrity of the analysis.
Quantitative Data on Isotopic and Chemical Purity
The following table summarizes the typical specifications for a high-quality 1-Octen-3-ol-d3 internal standard suitable for quantitative analysis. While a specific certificate of analysis for a particular batch is not provided here, these values represent the industry standard for such reagents.
| Parameter | Specification | Importance |
| Chemical Purity | >99% | Ensures that the internal standard is free from other chemical entities that could interfere with the analysis or degrade over time. |
| Isotopic Purity | ≥98% | Guarantees that the vast majority of the internal standard molecules are fully deuterated, minimizing interference from unlabeled analyte. |
| Isotopic Enrichment | ||
| d3 | ≥98% | The desired deuterated form, providing a distinct mass signal from the native analyte. |
| d2 | <2% | A partially deuterated impurity that could potentially interfere with the analysis. |
| d1 | <1% | Another partially deuterated impurity with the potential for analytical interference. |
| d0 | <0.5% | The unlabeled form of the analyte, which can directly contribute to the signal of the native analyte, causing overestimation. |
Experimental Protocol: Quantification of 1-Octen-3-ol in a Food Matrix using GC-MS and 1-Octen-3-ol-d3
This section outlines a generalized experimental protocol for the quantitative analysis of 1-octen-3-ol in a food sample, such as mushrooms or cheese, using gas chromatography-mass spectrometry (GC-MS) with 1-Octen-3-ol-d3 as an internal standard.
1. Sample Preparation
-
Homogenization: A representative portion of the food sample is homogenized to ensure a uniform distribution of the analyte.
-
Internal Standard Spiking: A precise and known amount of 1-Octen-3-ol-d3 solution is added to the homogenized sample at the earliest stage of sample preparation to account for any losses during subsequent steps.
-
Extraction: The 1-octen-3-ol, along with the internal standard, is extracted from the sample matrix using an appropriate solvent (e.g., diethyl ether, dichloromethane) or by headspace solid-phase microextraction (HS-SPME).
-
Concentration and Reconstitution: The extract may be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for GC-MS analysis.
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms, HP-INNOWax) is used to separate 1-octen-3-ol from other volatile compounds in the extract.
-
Injector: The sample is injected in splitless or split mode at an optimized temperature.
-
Oven Program: A temperature gradient is programmed to ensure good chromatographic separation and peak shape.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron ionization (EI) at 70 eV is typically used.
-
Acquisition Mode: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.
-
Selected Ions: Specific ions for both 1-octen-3-ol and 1-Octen-3-ol-d3 are monitored. For 1-octen-3-ol (C8H16O, MW=128.21), characteristic fragment ions such as m/z 57, 72, and 85 are often used. For 1-Octen-3-ol-d3 (C8H13D3O, MW=131.23), the corresponding mass-shifted fragments would be monitored (e.g., m/z 60, 75, 88), depending on the position of the deuterium labels.
-
3. Data Analysis and Quantification
-
Peak Integration: The peak areas of the selected ions for both the native 1-octen-3-ol and the 1-Octen-3-ol-d3 internal standard are integrated.
-
Calibration Curve: A calibration curve is generated by analyzing a series of standards containing known concentrations of native 1-octen-3-ol and a constant concentration of the 1-Octen-3-ol-d3 internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.
-
Quantification: The concentration of 1-octen-3-ol in the unknown sample is determined by calculating the peak area ratio from the sample chromatogram and interpolating the concentration from the calibration curve.
Caption: Experimental workflow for the quantification of 1-octen-3-ol.
Signaling Pathways Involving 1-Octen-3-ol
1-Octen-3-ol is a biologically active molecule that interacts with specific cellular signaling pathways, primarily in the context of olfaction and, as recent research suggests, in neurotoxicity.
Olfactory Signaling Pathway
As a potent odorant with a characteristic mushroom-like scent, 1-octen-3-ol is detected by olfactory receptors (ORs), which are a large family of G-protein coupled receptors (GPCRs) located in the olfactory sensory neurons of the nasal cavity. The binding of 1-octen-3-ol to a specific OR initiates a downstream signaling cascade.
Mass Spectrometry Fragmentation of 1-Octen-3-ol-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-octen-3-ol and its deuterated isotopologue, 1-octen-3-ol-d3. Understanding the fragmentation behavior of this volatile organic compound is crucial for its identification and quantification in various matrices, a common requirement in flavor and fragrance analysis, environmental monitoring, and metabolomics.
Core Concepts in the Mass Spectrometry of 1-Octen-3-ol
1-Octen-3-ol is a secondary alcohol containing a vinyl group, which influences its fragmentation pattern under electron ionization. The molecular ion is often weak or absent in the mass spectra of alcohols.[1][2] Fragmentation is primarily driven by cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) and dehydration.[1][2]
Upon ionization, 1-octen-3-ol (molecular weight: 128.21 g/mol ) forms a molecular ion (m/z 128) that readily undergoes fragmentation.[3][4][5] The most prominent fragmentation pathways involve the loss of alkyl radicals and water.
Fragmentation Pattern of 1-Octen-3-ol
The electron ionization mass spectrum of 1-octen-3-ol is characterized by several key fragment ions. The base peak is typically observed at m/z 57, corresponding to the loss of a pentyl radical. Other significant fragments are observed at m/z 43, 72, and 85.[6]
A proposed fragmentation pathway for 1-octen-3-ol is initiated by the ionization of the oxygen atom, followed by alpha-cleavage.
Caption: Fragmentation pathway of 1-Octen-3-ol.
Predicted Fragmentation Pattern of 1-Octen-3-ol-d3
For 1-Octen-3-ol-d3, where the three deuterium atoms are located on the terminal methyl group (C8), the fragmentation pattern is expected to show predictable mass shifts for fragments containing this group. The deuterium labeling will increase the mass of the molecular ion and any fragments retaining the deuterated methyl group by 3 Da.
The table below summarizes the expected key ions for both 1-octen-3-ol and 1-octen-3-ol-d3.
| Ion Description | Proposed Structure | 1-Octen-3-ol (m/z) | 1-Octen-3-ol-d3 (m/z) |
| Molecular Ion | [C8H16O]+• | 128 | 131 |
| Loss of Water | [C8H14]+• | 110 | 113 |
| Loss of Propyl Radical | [C5H11O]+ | 87 | 90 |
| Loss of Butyl Radical | [C4H9O]+ | 73 | 76 |
| McLafferty Rearrangement | [C4H8O]+• | 72 | 72 |
| Pentyl Cation | [C5H11]+ | 71 | 74 |
| Butyl Cation | [C4H9]+ | 57 | 57 |
| Propyl Cation | [C3H7]+ | 43 | 43 |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following provides a general methodology for the analysis of 1-octen-3-ol and its deuterated analog using GC-MS. Specific parameters may require optimization based on the instrumentation and sample matrix.
1. Sample Preparation:
-
For liquid samples, a direct injection of a diluted solution (e.g., in ethanol or hexane) is appropriate.
-
For solid or complex matrices, headspace solid-phase microextraction (HS-SPME) is a common and effective technique for extracting volatile compounds like 1-octen-3-ol.[7][8]
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or with a split ratio of 10:1 to 50:1 for more concentrated samples. Injector temperature: 250 °C.
-
Column: A non-polar or mid-polar capillary column is suitable. A common choice is a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent, with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 5 °C/min.
-
Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 350.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent.
Logical Workflow for Fragmentation Analysis
The logical process for analyzing and predicting the fragmentation patterns is outlined below.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. 1-Octen-3-ol(3391-86-4) MS [m.chemicalbook.com]
- 4. 1-Octen-3-ol [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 1-Octen-3-Ol | C8H16O | CID 18827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of 1-Octen-3-ol-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Octen-3-ol-d3. The information presented herein is crucial for maintaining the integrity and purity of this isotopically labeled compound, ensuring the accuracy and reproducibility of experimental results.
Disclaimer: Specific stability data for 1-Octen-3-ol-d3 is not extensively available in public literature. The following recommendations are based on the known stability of its non-deuterated analogue, 1-Octen-3-ol, and general principles for the storage of stable isotopically labeled compounds. Deuterium labeling, involving a stable isotope, is not expected to significantly alter the chemical stability of the molecule under standard storage conditions. Compounds enriched with stable isotopes are typically stored in the same manner as their unenriched counterparts.[1]
Chemical Stability Profile
1-Octen-3-ol is generally considered to be a stable compound when stored under appropriate conditions. However, like many organic molecules, it is susceptible to degradation over time, particularly when exposed to adverse conditions such as light, elevated temperatures, and oxidizing agents. The primary degradation pathway for 1-Octen-3-ol is likely oxidation, which can convert the alcohol to the corresponding ketone, 1-octen-3-one. This conversion can impact the purity of the material and may affect experimental outcomes, as 1-octen-3-one has its own distinct chemical and sensory properties.
Recommended Storage Conditions
To ensure the long-term stability of 1-Octen-3-ol-d3, it is imperative to adhere to the following storage guidelines, which are compiled from safety data sheets and product information for 1-Octen-3-ol.
Summary of Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable. | Low temperatures slow down chemical degradation processes. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidation. |
| Light | Protect from light by storing in an amber or opaque container. | Light can catalyze oxidative and other degradation reactions. |
| Container | Use a tightly sealed, non-reactive container (e.g., glass or a suitable plastic). | Prevents contamination and evaporation of the volatile compound. |
| Purity | Supplied as a neat oil or in a solvent. | If in solution, the stability will also depend on the solvent. Aqueous solutions are not recommended for storage for more than one day. |
Quantitative Stability Data (Proxy Data for 1-Octen-3-ol)
While specific quantitative stability data for 1-Octen-3-ol-d3 is not available, the following table summarizes the reported shelf life for the non-deuterated compound, which serves as a valuable proxy.
| Storage Condition | Shelf Life | Source |
| -20°C | ≥ 2 years | Cayman Chemical Product Information |
| Proper Storage (undefined) | ≥ 36 months | The Good Scents Company |
| Safe Storage (undefined) | Excellent | Flinn Scientific SDS |
Experimental Protocol for Stability Assessment
For researchers requiring precise stability data for 1-Octen-3-ol-d3 under their specific laboratory conditions, a formal stability study is recommended. The following is a general protocol that can be adapted for this purpose.
Objective: To determine the stability of 1-Octen-3-ol-d3 over time under various storage conditions.
Materials:
-
1-Octen-3-ol-d3 (neat or in a specified solvent)
-
Amber glass vials with Teflon-lined caps
-
Inert gas (argon or nitrogen)
-
Temperature-controlled storage chambers (e.g., -20°C, 4°C, 25°C)
-
Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)
-
Internal standard for quantification
Methodology:
-
Sample Preparation:
-
Aliquot the 1-Octen-3-ol-d3 into multiple amber glass vials to avoid repeated freeze-thaw cycles of the bulk material.
-
If the compound is neat, it may be diluted with a suitable solvent (e.g., ethanol, DMSO) to a known concentration.
-
Purge the headspace of each vial with an inert gas before sealing.
-
-
Storage Conditions:
-
Place sets of vials in different temperature-controlled chambers representing long-term storage (-20°C), refrigerated storage (4°C), and ambient temperature (25°C).
-
Include a set of vials exposed to light at ambient temperature to assess photosensitivity.
-
-
Time Points:
-
Establish a schedule for sample analysis. Suggested time points include T=0, 1 month, 3 months, 6 months, 12 months, and 24 months.
-
-
Analytical Method:
-
At each time point, retrieve one vial from each storage condition.
-
Analyze the sample using a validated GC-MS method. The use of an internal standard is crucial for accurate quantification.
-
The analytical method should be capable of separating 1-Octen-3-ol-d3 from potential degradation products, such as 1-octen-3-one-d3.
-
-
Data Analysis:
-
Quantify the concentration of 1-Octen-3-ol-d3 at each time point.
-
Calculate the percentage of degradation relative to the T=0 sample.
-
Identify and, if possible, quantify any significant degradation products.
-
Visualization of Handling and Storage Workflow
The following diagram illustrates the recommended workflow for the proper handling and storage of 1-Octen-3-ol-d3 to maintain its stability.
Caption: Recommended Handling and Storage Workflow for 1-Octen-3-ol-d3.
Incompatible Materials
To prevent degradation and ensure safety, avoid storing 1-Octen-3-ol-d3 with the following materials:
-
Strong oxidizing agents
-
Strong acids
-
Acid chlorides
-
Acid anhydrides
Contact with these substances can lead to vigorous reactions and decomposition of the compound.
By following these guidelines, researchers can be confident in the stability and integrity of their 1-Octen-3-ol-d3, leading to more reliable and reproducible scientific outcomes.
References
The Use of 1-Octen-3-ol-d3 as a Tracer in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octen-3-ol, a volatile organic compound (VOC) commonly associated with fungi and plants, is also an endogenous metabolite in mammals, arising from the lipoxygenase pathway's action on linoleic acid.[1][2][3] Its presence in human breath and sweat has prompted investigations into its physiological roles and metabolic fate.[2] Stable isotope-labeled tracers are invaluable tools for elucidating metabolic pathways, and 1-octen-3-ol-d3, a deuterated variant, presents a powerful tool for tracing the in vivo biotransformation of its parent compound. This technical guide provides a comprehensive overview of the application of 1-octen-3-ol-d3 in metabolic studies, including detailed experimental protocols, data presentation, and visualization of relevant metabolic pathways.
While direct metabolic tracer studies employing 1-octen-3-ol-d3 are not extensively documented in publicly available literature, this guide synthesizes information on the known metabolism of 1-octen-3-ol with established methodologies for in vivo stable isotope tracing of VOCs to provide a robust framework for researchers.
Metabolic Pathways of 1-Octen-3-ol
The primary metabolic pathway for 1-octen-3-ol in mammalian systems is believed to be its oxidation to the ketone, 1-octen-3-one. This conversion is catalyzed by NADP- or NAD-linked oxidation, independent of the cytochrome P-450 system, and has been observed in rat liver microsomes.[4] The biosynthesis of the parent compound, 1-octen-3-ol, primarily involves the enzymatic breakdown of linoleic acid.[1][3]
Experimental Design for In Vivo Tracer Studies
The following is a hypothetical experimental protocol for an in vivo study using 1-octen-3-ol-d3 in a rodent model, based on common practices for VOC analysis.
Animal Model and Acclimation
-
Species: Male Sprague-Dawley rats (8-10 weeks old).
-
Housing: Individually housed in metabolic cages designed for the collection of exhaled breath.
-
Acclimation: Animals are acclimated to the metabolic cages for at least 48 hours prior to the study to minimize stress-induced metabolic changes.
Administration of 1-Octen-3-ol-d3
-
Tracer Preparation: 1-Octen-3-ol-d3 is dissolved in a suitable vehicle, such as dimethyl sulfoxide (DMSO), and then diluted in sterile saline to the final desired concentration.
-
Dose: A dose of 5 mg/kg body weight is administered via intraperitoneal (IP) injection. This route is chosen to ensure systemic distribution.
-
Control Group: A control group receives an equivalent volume of the vehicle (DMSO in saline).
Sample Collection
-
Exhaled Breath: Breath samples are collected at baseline (pre-dose) and at multiple time points post-administration (e.g., 15, 30, 60, 120, and 240 minutes). Collection is performed using a flow-through chamber system connected to a sorbent tube (e.g., Tenax TA) to trap volatile organic compounds.
-
Blood: Blood samples (approximately 200 µL) are collected from the tail vein at the same time points as breath collection into EDTA-coated tubes. Plasma is separated by centrifugation and stored at -80°C.
-
Urine: Urine is collected from the metabolic cages over a 24-hour period post-dose and stored at -80°C.
-
Tissue Harvest: At the final time point, animals are euthanized, and key tissues (liver, kidney, lung, brain) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C.
References
- 1. Octenol - Molecule of the Month - December 2009 - HTML-only version [chm.bris.ac.uk]
- 2. Page loading... [wap.guidechem.com]
- 3. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic activation of olefins. Conversion of 1-octene to a putative reactive intermediate 1-octen-3-one: an alternative pathway to epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Deuterium Abundance in 1-Octen-3-ol
An In-Depth Technical Guide to the Natural Abundance of Deuterium in 1-Octen-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the natural abundance of deuterium in the fungal volatile organic compound 1-octen-3-ol. It covers the biosynthetic origins of isotopic fractionation, detailed experimental protocols for measurement, and contextual data on deuterium distribution in its direct precursor, linoleic acid. While direct quantitative analysis of 1-octen-3-ol is not prevalent in current literature, this document synthesizes related data to provide a robust framework for its study.
1-Octen-3-ol, often called "mushroom alcohol," is an eight-carbon volatile compound responsible for the characteristic earthy and fungal aroma of mushrooms, and it is also produced by various plants and microorganisms. Biochemically, it is generated from the enzymatic oxidation of polyunsaturated fatty acids, primarily linoleic acid.
The study of the natural abundance of stable isotopes, such as deuterium (²H or D), offers profound insights into a molecule's history, including its geographical origin, biosynthetic pathway, and potential adulteration. The natural abundance of deuterium is approximately 0.0156% on Earth, but this value is not uniformly distributed within or among molecules. Biological processes, particularly enzyme-catalyzed reactions, lead to significant isotopic fractionation, creating unique, non-statistical isotopic signatures at specific positions within a molecule. Analyzing this site-specific natural isotopic fractionation (SNIF) provides a powerful fingerprint for scientific investigation.
Quantitative Data on Deuterium Abundance
Direct, publicly available measurements of the site-specific natural deuterium abundance in 1-octen-3-ol are scarce. However, significant insights can be derived from its biosynthetic precursor, linoleic acid. The enzymatic conversion of linoleic acid to 1-octen-3-ol transfers a substantial portion of the original fatty acid's carbon backbone and associated hydrogen atoms. Therefore, the isotopic signature of linoleic acid serves as a critical baseline for understanding the expected deuterium distribution in 1-octen-3-ol.
Studies using quantitative ²H Nuclear Magnetic Resonance (NMR) have successfully determined the non-statistical distribution of deuterium in linoleic acid isolated from natural sources like peanut oil.[1] This distribution is shaped by the kinetic isotope effects of the enzymes involved in fatty acid biosynthesis and desaturation.[1][2]
Table 1: General and Precursor-Specific Deuterium Abundance Data
| Analyte/Standard | Position / Type | (D/H) Ratio (ppm) | Reference |
| VSMOW¹ | Global Standard | 155.76 ± 0.1 | General Reference |
| Methyl Linoleate² | Olefinic H (C9, C10, C12, C13) | 92.7 | [3] |
| Allylic H (C8, C11, C14) | 123.6 | [3] | |
| Methylene H (CH₂)n | 125.4 | [3] | |
| Terminal Methyl H (CH₃) | 140.2 | [3] | |
| Methoxy H (OCH₃) | 149.2 | [3] | |
| Overall Molecule | 124.7 | [3] |
¹Vienna Standard Mean Ocean Water (VSMOW) is the international standard for hydrogen and oxygen isotopic composition. ²Data from methyl linoleate isolated from peanut seed oil, serving as a proxy for the 1-octen-3-ol precursor.[3] The (D/H)i values were determined by quantitative ²H NMR spectroscopy.[1]
Biosynthesis of 1-Octen-3-ol and Isotopic Fractionation
The formation of 1-octen-3-ol in fungi, such as Agaricus bisporus, is a well-established pathway involving two key enzymatic steps that are prime candidates for inducing isotopic fractionation.
-
Lipoxygenase (LOX) Action : The pathway begins with linoleic acid, which is oxidized by a lipoxygenase enzyme. This enzyme abstracts a hydrogen atom from a bis-allylic carbon (C-11), a rate-limiting step known to exhibit a significant kinetic isotope effect (KIE). The C-H bond is broken more easily than the stronger C-D bond, leading to a depletion of deuterium at this position in the resulting hydroperoxide intermediate.
-
Hydroperoxide Lyase (HPL) Cleavage : The resulting hydroperoxide, 10-hydroperoxyoctadecadienoic acid (10-HPODE), is then cleaved by a hydroperoxide lyase. This reaction breaks the carbon chain, yielding the C8 compound 1-octen-3-ol and 10-oxodecanoic acid.
This enzymatic sequence ensures that the final 1-octen-3-ol molecule possesses a non-random distribution of deuterium, reflecting the isotopic fractionation that occurred during its synthesis.
References
- 1. Natural deuterium distribution in fatty acids isolated from peanut seed oil: a site-specific study by quantitative 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural deuterium distribution in long-chain fatty acids is nonstatistical: a site-specific study by quantitative (2)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of 1-Octen-3-ol-d3
Disclaimer: This document provides a summary of safety and handling information for 1-Octen-3-ol. The deuterated form, 1-Octen-3-ol-d3, is expected to have similar properties, and therefore, the same precautions should be taken. This guide is intended for use by trained professionals and is not a substitute for a formal safety data sheet (SDS). Always consult the specific SDS for the product you are using.
Introduction
1-Octen-3-ol, also known as mushroom alcohol, is a secondary alcohol that is a common volatile organic compound found in fungi.[1][2] Its deuterated isotopologue, 1-Octen-3-ol-d3, is often used as an internal standard in analytical chemistry. While generally considered safe for use as a food additive by the U.S. Food and Drug Administration, it is classified as a hazardous substance and requires careful handling in a laboratory setting.[1][3] This guide provides detailed information on its properties, hazards, handling procedures, and emergency protocols.
Hazard Identification and Classification
1-Octen-3-ol is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.
GHS Classification:
-
Acute toxicity, Inhalation (Category 4)[5]
-
Skin sensitization (Category 1)[5]
-
Short-term (acute) aquatic hazard (Category 2)[5]
Signal Word: Danger or Warning[5][7]
Hazard Statements:
-
H317: May cause an allergic skin reaction.[5]
-
H319: Causes serious eye irritation.[4]
-
H332: Harmful if inhaled.[5]
-
H401: Toxic to aquatic life.[5]
Physical and Chemical Properties
The physical and chemical properties of 1-Octen-3-ol are crucial for its safe handling and storage.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow clear liquid | [4][7] |
| Odor | Earthy, mushroom-like | [6][8] |
| Molecular Formula | C8H16O | [5] |
| Molecular Weight | 128.21 g/mol | [5] |
| Boiling Point | 174 °C / 345.2 °F @ 760 mmHg | [6] |
| 84 - 85 °C @ 33 hPa | [5][7] | |
| Melting Point/Freezing Point | <= -50 °C | [7] |
| Flash Point | 61 - 68 °C (141.8 - 154.4 °F) - closed cup | [4][6][7] |
| Density | 0.83 - 0.837 g/cm³ at 20-25 °C | [6][7][8] |
| Vapor Pressure | 0.3 hPa at 20 °C | [7] |
| 3 hPa @ 50 °C | [6] | |
| Water Solubility | 1.932 g/L at 20 °C (Insoluble or not miscible) | [4][7][8] |
| Autoignition Temperature | 245 °C / 473 °F | [6] |
| Explosive Limits | Upper: 8% (V) / Lower: 0.9% (V) | [6][7] |
| Partition Coefficient (n-octanol/water) | log Pow: 2.5 at 35 °C | [5] |
Toxicological Information
Exposure to 1-Octen-3-ol can lead to various adverse health effects.
| Exposure Route | Effect | Reference |
| Oral (Ingestion) | Harmful or toxic if swallowed. May cause lung damage if aspirated. Accidental ingestion of less than 150g may be fatal or cause serious health damage. | [3][4][5] |
| Inhalation | Harmful if inhaled. Can cause respiratory irritation, drowsiness, and dizziness. | [3][5] |
| Skin Contact | Causes skin irritation. May cause an allergic skin reaction. Repeated exposure can lead to cracking or dryness. | [3][5][6] |
| Eye Contact | Causes serious eye irritation. | [4][6] |
| Long-term Exposure | May produce cumulative health effects. Animal studies suggest it may disrupt dopamine homeostasis and could be an environmental factor in parkinsonism. | [1][2][3] |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict experimental protocols is essential to minimize exposure and ensure safety.
5.1. Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[7][9]
-
Use local exhaust ventilation to control airborne concentrations.[3]
-
Ensure eyewash stations and safety showers are readily accessible.[3]
5.2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[6][9]
-
Skin Protection:
-
Respiratory Protection: If ventilation is inadequate or there is a risk of overexposure, wear an approved respirator.[3]
5.3. Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Keep away from heat, sparks, open flames, and hot surfaces. - No smoking.[4][6][7]
5.4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]
-
Keep away from heat, sparks, and flame.[6]
-
Store in a flammables area.[6]
-
Incompatible materials include strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3]
Emergency Procedures
In the event of an emergency, follow these protocols.
6.1. First Aid Measures:
-
General Advice: Show the safety data sheet to the doctor in attendance.[7]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Call a physician immediately.[6][7]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[6][7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[4][6][7]
-
If Swallowed: DO NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[3][4][7]
6.2. Accidental Release Measures:
-
Minor Spills:
-
Major Spills:
Visualized Workflows
The following diagrams illustrate key safety and handling workflows.
References
- 1. 1-Octen-3-ol - Wikipedia [en.wikipedia.org]
- 2. Fungal-derived semiochemical 1-octen-3-ol disrupts dopamine packaging and causes neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. flinnsci.com [flinnsci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. 1-Octen-3-ol - Safety Data Sheet [chemicalbook.com]
- 8. 1-Octen-3-ol | 3391-86-4 [chemicalbook.com]
- 9. chemos.de [chemos.de]
The Application of 1-Octen-3-ol-d3 in Quantitative Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octen-3-ol is a volatile organic compound known for its characteristic mushroom-like aroma and is a key flavor component in many foods, including mushrooms, cheese, and soybeans. It also acts as a potent attractant for various insect species. Accurate quantification of 1-octen-3-ol is crucial in food science for flavor profiling and quality control, in environmental science for monitoring microbial growth, and in entomology for the development of insect attractants and repellents.
Due to its volatility and potential for matrix effects in complex samples, precise and accurate quantification of 1-octen-3-ol requires robust analytical methodologies. Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for such quantifications. This technical guide focuses on the application of 1-Octen-3-ol-d3, a deuterated isotopologue of 1-octen-3-ol, as an internal standard in these advanced analytical techniques. While specific peer-reviewed literature detailing the extensive use of 1-Octen-3-ol-d3 is limited, its application follows the well-established principles of SIDA. This guide will provide a comprehensive overview of the core principles, a detailed experimental protocol, data presentation examples, and the logical workflows involved in its use.
Core Application: Internal Standard in Stable Isotope Dilution Analysis (SIDA)
The primary application of 1-Octen-3-ol-d3 is as an internal standard for the quantification of native 1-octen-3-ol. In SIDA, a known quantity of the isotopically labeled standard (1-Octen-3-ol-d3) is added to a sample at the beginning of the analytical procedure. The labeled standard is chemically identical to the analyte of interest, ensuring that it behaves similarly during extraction, derivatization, and chromatographic separation. However, it is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer due to the presence of deuterium atoms.
This co-extraction and co-analysis allow for the correction of analyte losses during sample preparation and variations in instrument response, leading to highly accurate and precise quantification.
Synthesis of 1-Octen-3-ol and its Deuterated Analog
Synthesis of 1-Octen-3-ol:
Several methods have been established for the synthesis of 1-octen-3-ol. The two most common laboratory methods are:
-
Grignard Reaction: This involves the reaction of acrolein with pentylmagnesium bromide (an amyl Grignard reagent). This method typically yields around 65% of 1-octen-3-ol.[1][2]
-
Selective Reduction of 1-Octen-3-one: The ketone precursor, 1-octen-3-one, can be selectively reduced to the corresponding alcohol, 1-octen-3-ol. This method can achieve a higher yield of approximately 90%.[1][2]
Proposed Synthesis of 1-Octen-3-ol-d3:
Experimental Protocol: Quantification of 1-Octen-3-ol in a Food Matrix using 1-Octen-3-ol-d3 and GC-MS
The following is a representative protocol for the quantification of 1-octen-3-ol in a food sample (e.g., mushroom puree) using 1-Octen-3-ol-d3 as an internal standard.
1. Materials and Reagents:
-
1-Octen-3-ol (analytical standard)
-
1-Octen-3-ol-d3 (internal standard)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Anhydrous sodium sulfate
-
Deionized water
-
Food sample (e.g., mushroom puree)
2. Sample Preparation and Extraction:
-
Homogenization: Homogenize 5 g of the food sample.
-
Internal Standard Spiking: Add a known amount (e.g., 100 µL of a 1 µg/mL solution in methanol) of 1-Octen-3-ol-d3 to the homogenized sample. Allow it to equilibrate for 15 minutes.
-
Extraction: Add 10 mL of dichloromethane to the sample. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully collect the organic (DCM) layer.
-
Drying: Pass the organic extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 40 °C for 2 minutes, ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 20 °C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier ion for 1-octen-3-ol: m/z 57
-
Qualifier ion for 1-octen-3-ol: m/z 85
-
Quantifier ion for 1-octen-3-ol-d3: m/z 60
-
Qualifier ion for 1-octen-3-ol-d3: m/z 88
-
-
4. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of 1-octen-3-ol and a constant concentration of 1-Octen-3-ol-d3.
-
Analyze the calibration standards using the same GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte (1-octen-3-ol) to the peak area of the internal standard (1-Octen-3-ol-d3) against the concentration of the analyte.
-
Calculate the concentration of 1-octen-3-ol in the sample by using the response factor from the calibration curve.
Data Presentation
Quantitative data from SIDA experiments should be presented in a clear and structured format.
Table 1: Representative Calibration Data for 1-Octen-3-ol Quantification
| Calibration Level | Concentration of 1-Octen-3-ol (ng/mL) | Peak Area of 1-Octen-3-ol (m/z 57) | Peak Area of 1-Octen-3-ol-d3 (m/z 60) | Area Ratio (Analyte/IS) |
| 1 | 1 | 15,234 | 148,987 | 0.102 |
| 2 | 5 | 76,170 | 149,123 | 0.511 |
| 3 | 10 | 153,876 | 150,011 | 1.026 |
| 4 | 25 | 382,987 | 149,543 | 2.561 |
| 5 | 50 | 765,432 | 151,023 | 5.068 |
| 6 | 100 | 1,523,876 | 150,876 | 10.099 |
Table 2: Method Validation Parameters (Hypothetical Data)
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Recovery | 95 - 105% |
| Precision (RSD) | < 5% |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of 1-octen-3-ol.
Caption: Principle of Stable Isotope Dilution Analysis (SIDA).
Metabolic Fate
While there is extensive research on the metabolism of various compounds using deuterated tracers, specific studies on the metabolic fate of 1-octen-3-ol using 1-Octen-3-ol-d3 are not prominently available in scientific literature. However, the use of deuterated compounds as metabolic probes is a well-established technique. In such a study, 1-Octen-3-ol-d3 could be administered to a biological system (e.g., cell culture, animal model), and the metabolites would be traced by detecting the deuterium label using mass spectrometry. This would allow for the elucidation of metabolic pathways, identification of novel metabolites, and understanding the pharmacokinetics of 1-octen-3-ol.
Conclusion
1-Octen-3-ol-d3 serves as a critical tool for the accurate and precise quantification of 1-octen-3-ol in various complex matrices. Its application as an internal standard in Stable Isotope Dilution Analysis coupled with GC-MS represents the state-of-the-art in analytical methodology for volatile compounds. While the body of literature specifically detailing the use of the d3 variant is still growing, the principles and protocols outlined in this guide provide a robust framework for its effective implementation in research, quality control, and safety assessment across the food, environmental, and pharmaceutical sciences. The continued development and application of such isotopically labeled standards will undoubtedly contribute to a deeper understanding of the roles of volatile compounds in biological and chemical systems.
References
Methodological & Application
Application Notes and Protocols: Quantification of 1-Octen-3-ol in Complex Matrices using 1-Octen-3-ol-d3 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of 1-octen-3-ol, a volatile organic compound often associated with fungal growth and characteristic aromas, in various sample matrices. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with 1-octen-3-ol-d3 as an internal standard (IS) to ensure accuracy and precision by correcting for variations in sample preparation and instrument response. This protocol is intended for researchers in environmental science, food chemistry, and life sciences requiring a robust and reliable analytical method for this analyte.
Introduction
1-Octen-3-ol is a significant volatile organic compound (VOC) found in fungi, plants, and as a metabolite in various biological systems. Its presence can be an indicator of microbial contamination or a contributor to the flavor and aroma profile of food products. Accurate quantification of 1-octen-3-ol is crucial for quality control in the food and beverage industry, environmental monitoring, and in studying its physiological effects. The use of a stable isotope-labeled internal standard, such as 1-octen-3-ol-d3, is the gold standard for quantitative analysis by GC-MS. This deuterated analog co-elutes with the native analyte and exhibits similar ionization and fragmentation behavior, allowing for reliable correction of matrix effects and procedural losses.
Principle of the Method
The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of the internal standard, 1-octen-3-ol-d3, is added to the sample prior to extraction and analysis. The sample is then subjected to an extraction procedure, such as headspace solid-phase microextraction (HS-SPME) or liquid-liquid extraction (LLE), to isolate the volatile and semi-volatile compounds. The extract is subsequently injected into a GC-MS system. The quantification of 1-octen-3-ol is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated using standards with known concentrations of 1-octen-3-ol and a constant concentration of 1-octen-3-ol-d3.
Materials and Reagents
-
Analytes and Standards:
-
1-Octen-3-ol (≥98% purity)
-
1-Octen-3-ol-d3 (≥98% purity, deuterated internal standard)
-
-
Solvents and Reagents:
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
Sodium chloride (analytical grade)
-
Anhydrous sodium sulfate (analytical grade)
-
Ultrapure water
-
-
Equipment:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Headspace autosampler with SPME capability (recommended)
-
SPME fibers (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heated agitator
-
Analytical balance
-
Volumetric flasks, pipettes, and syringes
-
GC vials (20 mL headspace vials with magnetic screw caps and PTFE/silicone septa)
-
Experimental Protocol
Preparation of Standard Solutions
-
Primary Stock Solution of 1-Octen-3-ol (1000 µg/mL): Accurately weigh 10 mg of 1-octen-3-ol and dissolve it in 10 mL of methanol in a volumetric flask.
-
Primary Stock Solution of 1-Octen-3-ol-d3 (100 µg/mL): Accurately weigh 1 mg of 1-octen-3-ol-d3 and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the primary stock solution of 1-octen-3-ol with methanol to achieve concentrations ranging from 5 to 125 µg/L.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the primary stock solution of 1-octen-3-ol-d3 with methanol.
Sample Preparation (HS-SPME)
-
Sample Aliquoting: Place 5 mL of the liquid sample (e.g., water, beverage) or 1 g of the solid sample (homogenized) into a 20 mL headspace vial. For solid samples, add 5 mL of ultrapure water.
-
Matrix Modification: Add 1.5 g of sodium chloride to the vial to increase the ionic strength of the solution and enhance the release of volatile compounds into the headspace.
-
Internal Standard Spiking: Add 50 µL of the 10 µg/mL 1-octen-3-ol-d3 internal standard spiking solution to each vial (final concentration of 100 ng/mL).
-
Vial Sealing: Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum.
-
Incubation and Extraction: Place the vial in the heated agitator of the autosampler. Incubate the sample at 60°C for 15 minutes with agitation. Following incubation, expose the SPME fiber to the headspace for 30 minutes at 60°C.
-
Desorption: After extraction, the SPME fiber is immediately transferred to the GC inlet for thermal desorption at 250°C for 5 minutes in splitless mode.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
1-Octen-3-ol: m/z 57 (quantifier), 85, 113 (qualifiers)
-
1-Octen-3-ol-d3: m/z 60 (quantifier), 88, 116 (qualifiers)
-
-
Data Analysis and Quantification
-
Peak Identification: Identify the peaks of 1-octen-3-ol and 1-octen-3-ol-d3 based on their retention times and the presence of the selected quantifier and qualifier ions.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of 1-octen-3-ol to the peak area of 1-octen-3-ol-d3 against the concentration of 1-octen-3-ol in the working standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²).
-
Quantification: Calculate the concentration of 1-octen-3-ol in the samples using the regression equation from the calibration curve and the measured peak area ratio of the analyte to the internal standard.
Method Validation Data
| Parameter | Result |
| Linearity Range | 5 - 125 µg/L[2] |
| Coefficient of Determination (r²) | > 0.999[1] |
| Limit of Detection (LOD) | ~ 0.75 ng/L (estimated based on 1-octen-3-one)[1] |
| Limit of Quantification (LOQ) | ~ 2.5 ng/L (estimated based on 1-octen-3-one) |
| Precision (RSD) | < 5%[1] |
| Recovery | > 95%[2] |
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantification of 1-Octen-3-ol using an internal standard.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape | Active sites in the GC inlet or column; improper oven temperature program. | Use a deactivated inlet liner; check for column contamination or degradation; optimize the temperature ramp. |
| Low Recovery | Inefficient extraction; degradation of the analyte. | Optimize SPME parameters (time, temperature); ensure sample pH is neutral; check for analyte stability. |
| High Variability (RSD) | Inconsistent sample preparation; autosampler issue. | Ensure precise and consistent addition of internal standard and sample volumes; check autosampler syringe for leaks or bubbles. |
| No Analyte or IS Peak | GC-MS system leak; incorrect SIM ions; SPME fiber breakage. | Perform a leak check; verify the m/z values in the acquisition method; inspect the SPME fiber. |
Conclusion
The described GC-MS method using 1-octen-3-ol-d3 as an internal standard provides a reliable and robust approach for the quantification of 1-octen-3-ol in various matrices. The use of an isotope-labeled internal standard is critical for achieving high accuracy and precision by compensating for matrix effects and variations during sample handling. This protocol serves as a comprehensive guide for researchers and analysts in the fields of environmental and food sciences, as well as in drug development where the monitoring of volatile metabolites is of interest.
References
Application Note: Quantification of 1-Octen-3-ol in Food Samples using Stable Isotope Dilution Analysis with 1-Octen-3-ol-d3
Introduction
1-Octen-3-ol is a potent volatile organic compound responsible for the characteristic "mushroom-like" aroma in many food products.[1] It is a key flavor component in mushrooms, certain cheeses, and can also be an indicator of lipid oxidation in other foods.[2][3] Accurate quantification of 1-octen-3-ol is crucial for quality control, flavor profiling, and process optimization in the food industry. This application note details a robust and sensitive method for the quantification of 1-octen-3-ol in various food matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and 1-octen-3-ol-d3 as a deuterated internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.
Principle
This method employs a stable isotope dilution assay (SIDA). A known amount of the deuterated internal standard, 1-octen-3-ol-d3, which is chemically identical to the analyte but has a different mass, is added to the sample. The volatile compounds, including both the native 1-octen-3-ol and the deuterated standard, are then extracted from the sample's headspace using an SPME fiber. The extracted analytes are desorbed in the hot inlet of a gas chromatograph, separated on a capillary column, and detected by a mass spectrometer. By comparing the peak area ratio of the native analyte to the internal standard, the concentration of 1-octen-3-ol in the original sample can be accurately determined.
Experimental Protocols
This section provides a detailed protocol for the quantification of 1-octen-3-ol in food samples.
Materials and Reagents
-
1-Octen-3-ol (analytical standard, ≥98% purity)
-
1-Octen-3-ol-d3 (internal standard, ≥98% purity)
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Deionized water
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
SPME autosampler
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of 1-octen-3-ol and 1-octen-3-ol-d3 into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by appropriate serial dilutions of the primary stock solution in methanol to cover the expected concentration range in the samples (e.g., 0.1 - 50 µg/mL).
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the 1-octen-3-ol-d3 primary stock solution with methanol.
Sample Preparation
-
Solid Samples (e.g., Mushrooms, Cheese):
-
Homogenize a representative portion of the sample.
-
Accurately weigh 2.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial.
-
-
Liquid Samples (e.g., Milk):
-
Pipette 2.0 mL of the liquid sample into a 20 mL headspace vial.
-
-
Internal Standard Addition:
-
Add 10 µL of the 10 µg/mL 1-octen-3-ol-d3 internal standard spiking solution to each vial.
-
Add 1 g of sodium chloride to each vial to enhance the release of volatiles.
-
Add 5 mL of deionized water to solid samples.
-
-
Equilibration:
-
Immediately cap the vials tightly.
-
Vortex the vials for 30 seconds to ensure thorough mixing.
-
HS-SPME Procedure
-
Place the vials in the autosampler tray.
-
Incubate the samples at 60°C for 15 minutes with agitation to allow for equilibration of the volatiles in the headspace.
-
Expose the SPME fiber to the headspace of the vial at 60°C for 30 minutes with agitation.
GC-MS Analysis
-
Desorption: Thermally desorb the extracted analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Gas Chromatography:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 20°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier and Qualifier Ions:
-
1-Octen-3-ol: m/z 57 (quantifier), 85, 110
-
1-Octen-3-ol-d3: m/z 60 (quantifier), 88, 113
-
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
Data Presentation
The following table summarizes the concentration of 1-octen-3-ol found in various food samples from different studies.
| Food Sample | Concentration of 1-Octen-3-ol | Reference |
| Agaricus bisporus (Button Mushroom) | 19.3 to 37.2 ppm | [4] |
| Pleurotus ostreatus (Oyster Mushroom) | > 6 mg/100g | [5] |
| Boletus edulis (Porcini Mushroom) | > 6 mg/100g | [5] |
| Lentinula edodes (Shiitake Mushroom) | Key odorant, concentration varies | [6] |
| Milk (light-exposed, 6 weeks) | ~35 mg/kg | |
| Podlaski Dried Cheese | Key odorant with OAV of 513 | [2] |
| Camembert Cheese | Contributes to mushroom-like note | [3] |
| Blue Cheese | Prominent odor compound | [7] |
| Soybeans | Present as an off-flavor | [8] |
Note: The reported concentrations can vary significantly depending on the specific variety, processing, and storage conditions of the food product.
Mandatory Visualization
Caption: Workflow for 1-Octen-3-ol analysis.
Conclusion
The described HS-SPME-GC-MS method using 1-octen-3-ol-d3 as an internal standard provides a reliable and accurate approach for the quantification of 1-octen-3-ol in a variety of food matrices. This method is essential for researchers, scientists, and professionals in the food and beverage industry for quality assessment, flavor research, and product development. The use of a stable isotope-labeled internal standard minimizes the impact of matrix effects, leading to highly reproducible and dependable results.
References
- 1. Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Octenol - Molecule of the Month - December 2009 - HTML-only version [chm.bris.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Blue cheese - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Volatile Compounds Using Isotope Dilution Assay with 1-Octen-3-ol-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of volatile organic compounds (VOCs) is critical in various fields, including flavor and fragrance analysis, environmental monitoring, and clinical diagnostics. Isotope Dilution Assay (IDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that provides high accuracy and precision for the quantification of analytes. This method involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. The use of an internal standard that co-elutes with the analyte allows for the correction of variations in sample preparation, injection volume, and instrument response.
1-Octen-3-ol, a volatile C8-alcohol, is a key aroma compound in many natural products, including mushrooms, and is also an important signaling molecule in various biological systems. Its deuterated analog, 1-octen-3-ol-d3, serves as an excellent internal standard for the quantification of a wide range of volatile and semi-volatile compounds in complex matrices. This application note provides a detailed protocol for the use of 1-octen-3-ol-d3 in an isotope dilution assay for the quantification of representative volatile compounds by GC-MS.
Principle of Isotope Dilution Assay
The principle of IDA lies in the addition of a known amount of an isotopically labeled standard (e.g., 1-octen-3-ol-d3) to a sample containing the native analyte. The labeled standard behaves identically to the native analyte during extraction, derivatization, and chromatographic separation. By measuring the relative response of the native analyte to the labeled standard using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately determined, irrespective of sample losses during preparation.
Experimental Workflow
The overall experimental workflow for the isotope dilution assay of volatile compounds using 1-octen-3-ol-d3 is depicted below.
Caption: Experimental workflow for the quantification of volatile compounds using an isotope dilution assay with 1-octen-3-ol-d3.
Detailed Experimental Protocols
Materials and Reagents
-
Analytes: High-purity standards of the volatile compounds of interest.
-
Internal Standard: 1-Octen-3-ol-d3 (isotopic purity >98%).
-
Solvents: GC-grade methanol, dichloromethane, hexane (or other suitable volatile organic solvents).[1]
-
Extraction Phases: Solid-phase microextraction (SPME) fibers (e.g., DVB/CAR/PDMS), or materials for liquid-liquid extraction (LLE).
-
Vials: 2 mL amber glass vials with PTFE-lined septa.[2]
-
Gases: High-purity helium for GC carrier gas.
Standard Solution Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of each analyte and the internal standard (1-octen-3-ol-d3) in methanol at a concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Mixture: Prepare a mixed working standard solution containing all analytes of interest at a concentration of 10 µg/mL in methanol.
-
Internal Standard Working Solution: Prepare a working solution of 1-octen-3-ol-d3 at a concentration of 10 µg/mL in methanol.
Calibration Curve Preparation
-
Prepare a series of calibration standards by spiking appropriate volumes of the working standard mixture into a blank matrix (e.g., deionized water for aqueous samples, or a stripped oil for lipid matrices).
-
A typical calibration range for many volatile compounds is 1-1000 ng/mL.
-
Spike each calibration standard with a constant amount of the 1-octen-3-ol-d3 internal standard working solution to achieve a final concentration of 100 ng/mL.
Sample Preparation (Example using Headspace-SPME)
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free technique suitable for the extraction of volatile and semi-volatile compounds from various matrices.
-
Sample Aliquoting: Place 5 g of the homogenized sample (e.g., fruit puree, biological fluid) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add 50 µL of the 10 µg/mL 1-octen-3-ol-d3 internal standard working solution to the sample, resulting in a concentration of 100 ng/g.
-
Equilibration: Seal the vial and incubate at 60°C for 15 minutes with agitation to allow for the equilibration of volatiles in the headspace.
-
Extraction: Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption at 250°C for 5 minutes in splitless mode.
GC-MS Parameters
The following are typical GC-MS parameters that can be optimized for specific applications.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then to 250°C at 15°C/min (hold for 5 min) |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 4 min |
Selected Ion Monitoring (SIM) Parameters
For high sensitivity and selectivity, SIM mode is recommended. The quantification ion should be a specific and abundant fragment ion of the analyte, while the qualifier ions are used for confirmation. For 1-octen-3-ol, a common quantification ion is m/z 57.
| Compound | Quantification Ion (m/z) | Qualifier Ions (m/z) |
| Hexanal | 56 | 44, 72 |
| Heptanal | 70 | 44, 86 |
| Limonene | 68 | 93, 136 |
| Linalool | 93 | 71, 121 |
| 1-Octen-3-ol-d3 (IS) | 60 | 88, 131 |
Data Presentation
The following tables summarize representative quantitative data for a hypothetical analysis of volatile compounds in a fruit matrix using the described method.
Table 1: Calibration Curve Data
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Hexanal | 1 - 500 | y = 0.025x + 0.005 | 0.9992 |
| Heptanal | 1 - 500 | y = 0.021x + 0.003 | 0.9989 |
| Limonene | 5 - 1000 | y = 0.018x + 0.012 | 0.9995 |
| Linalool | 5 - 1000 | y = 0.015x + 0.008 | 0.9991 |
Table 2: Method Performance
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Precision (RSD, %) |
| Hexanal | 0.3 | 1.0 | 98.5 | 4.2 |
| Heptanal | 0.4 | 1.2 | 97.2 | 5.1 |
| Limonene | 1.5 | 5.0 | 101.3 | 3.8 |
| Linalool | 1.8 | 5.5 | 99.8 | 4.5 |
Logical Relationships in Isotope Dilution Assay
The core relationship in an isotope dilution assay is the direct proportionality between the analyte concentration and the ratio of the analyte's signal to that of the internal standard.
Caption: Logical relationship between analyte concentration and signal ratio in an isotope dilution assay.
Conclusion
The use of 1-octen-3-ol-d3 as an internal standard in an isotope dilution assay provides a robust and reliable method for the quantification of volatile compounds in complex matrices. The detailed protocol and performance data presented in this application note demonstrate the suitability of this approach for achieving high accuracy and precision. The flexibility of the sample preparation techniques allows for the adaptation of this method to a wide variety of sample types encountered in research, quality control, and drug development.
References
Application Notes and Protocols for the Analysis of 1-Octen-3-ol-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of 1-Octen-3-ol-d3, a deuterated internal standard commonly used in the quantitative analysis of its non-labeled counterpart, 1-octen-3-ol. 1-Octen-3-ol is a volatile organic compound known for its characteristic mushroom-like odor and is a significant flavor and aroma component in various foods and a potential biomarker. Accurate quantification of 1-octen-3-ol often necessitates the use of a stable isotope-labeled internal standard like 1-octen-3-ol-d3 to correct for matrix effects and variations during sample preparation and analysis.
This guide covers several widely used sample preparation techniques, including Solid-Phase Microextraction (SPME), Stir Bar Sorptive Extraction (SBSE), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to assist researchers in selecting and implementing the most suitable method for their specific analytical needs.
Overview of Sample Preparation Techniques
The choice of sample preparation technique is critical for the accurate and precise quantification of 1-Octen-3-ol-d3 and, by extension, 1-octen-3-ol. The ideal method should provide high recovery, minimize matrix interference, and be compatible with the subsequent analytical instrumentation, typically Gas Chromatography-Mass Spectrometry (GC-MS).
-
Solid-Phase Microextraction (SPME): A solvent-free, simple, and versatile technique that uses a coated fiber to extract and concentrate analytes from a sample matrix. It is particularly well-suited for volatile and semi-volatile compounds.
-
Stir Bar Sorptive Extraction (SBSE): Similar to SPME but utilizes a larger volume of sorbent coated on a magnetic stir bar, offering higher recovery and lower detection limits for many analytes.
-
Liquid-Liquid Extraction (LLE): A conventional and widely used method based on the partitioning of an analyte between two immiscible liquid phases. It is effective but can be solvent and labor-intensive.
-
Solid-Phase Extraction (SPE): A technique that uses a solid sorbent packed in a cartridge or disk to isolate and concentrate analytes from a liquid sample. It offers good selectivity and can handle larger sample volumes.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of 1-octen-3-ol using different sample preparation techniques. The inclusion of 1-octen-3-ol-d3 as an internal standard is crucial for achieving the reported levels of accuracy and precision by compensating for variations in extraction efficiency and injection volume.
Table 1: Solid-Phase Microextraction (SPME)
| Parameter | Typical Value | Notes |
| Recovery | 85 - 105% | Dependent on fiber coating, sample matrix, and extraction conditions. |
| Limit of Detection (LOD) | 0.01 - 1 µg/L | Can be influenced by the matrix and the sensitivity of the GC-MS system. |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/L | Typically 3-5 times the LOD. |
| Linearity (R²) | > 0.99 | Over a concentration range of 0.1 - 100 µg/L. |
| Precision (RSD) | < 15% | Relative Standard Deviation for replicate measurements. |
Table 2: Stir Bar Sorptive Extraction (SBSE)
| Parameter | Typical Value | Notes |
| Recovery | > 90% | Generally higher than SPME due to the larger sorbent volume. |
| Limit of Detection (LOD) | 0.001 - 0.1 µg/L | Offers excellent sensitivity for trace-level analysis. |
| Limit of Quantification (LOQ) | 0.005 - 0.5 µg/L | |
| Linearity (R²) | > 0.995 | Over a wide dynamic range. |
| Precision (RSD) | < 10% |
Table 3: Liquid-Liquid Extraction (LLE)
| Parameter | Typical Value | Notes |
| Recovery | 70 - 95% | Highly dependent on solvent choice, pH, and extraction repetitions. |
| Limit of Detection (LOD) | 0.1 - 5 µg/L | Can be improved by concentrating the final extract. |
| Limit of Quantification (LOQ) | 0.5 - 20 µg/L | |
| Linearity (R²) | > 0.99 | |
| Precision (RSD) | < 20% | Can be more variable than sorbent-based methods. |
Table 4: Solid-Phase Extraction (SPE)
| Parameter | Typical Value | Notes |
| Recovery | 80 - 110% | Dependent on the sorbent type, elution solvent, and sample matrix.[1] |
| Limit of Detection (LOD) | 0.05 - 2 µg/L | |
| Limit of Quantification (LOQ) | 0.2 - 10 µg/L | |
| Linearity (R²) | > 0.99 | |
| Precision (RSD) | < 15% |
Experimental Protocols and Workflows
The following sections provide detailed protocols for each sample preparation technique. The use of 1-octen-3-ol-d3 as an internal standard is integrated into each protocol. It should be added to the sample at the beginning of the preparation process to ensure it undergoes the same extraction and analysis conditions as the target analyte.
Solid-Phase Microextraction (SPME)
SPME is a fast and solventless technique ideal for screening and quantitative analysis of volatile compounds like 1-octen-3-ol in various matrices.
Experimental Protocol:
-
Sample Preparation:
-
Place a known amount of the liquid or solid sample (e.g., 5 mL or 5 g) into a 10 or 20 mL headspace vial.
-
For solid samples, add a small amount of purified water to moisten the matrix.
-
Spike the sample with a known concentration of 1-octen-3-ol-d3 solution.
-
If necessary, add salt (e.g., NaCl, up to 30% w/v) to the sample to increase the volatility of the analyte.
-
Seal the vial with a PTFE/silicone septum.
-
-
Extraction:
-
Place the vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 40-60°C) for a set time (e.g., 10-15 minutes).
-
Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 20-40 minutes) while maintaining the temperature.[2]
-
-
Desorption and Analysis:
-
Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS.
-
Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a sufficient time (e.g., 2-5 minutes) in splitless mode.
-
Start the GC-MS analysis.
-
Workflow Diagram:
Stir Bar Sorptive Extraction (SBSE)
SBSE offers higher sensitivity than SPME due to the larger volume of the sorptive phase, making it suitable for trace-level analysis.
Experimental Protocol:
-
Sample Preparation:
-
Place a known volume of the liquid sample (e.g., 10-20 mL) into a glass vial.
-
Spike the sample with a known concentration of 1-octen-3-ol-d3 solution.
-
If required, adjust the pH of the sample to ensure 1-octen-3-ol is in its neutral form.
-
Place a conditioned polydimethylsiloxane (PDMS) coated stir bar (Twister®) into the sample.
-
-
Extraction:
-
Stir the sample at a constant speed (e.g., 500-1500 rpm) for a defined period (e.g., 60-180 minutes) at a controlled temperature (e.g., room temperature or slightly elevated).
-
-
Desorption and Analysis:
-
Remove the stir bar from the sample, rinse it with a small amount of deionized water, and gently dry it with a lint-free tissue.
-
Place the stir bar into a thermal desorption tube.
-
Thermally desorb the analytes in a thermal desorption unit (TDU) coupled to a GC-MS system. The desorption temperature is typically ramped (e.g., from 40°C to 250°C).
-
The desorbed analytes are cryo-focused in a cooled injection system (CIS) before being transferred to the GC column for analysis.
-
Workflow Diagram:
References
Application Note & Protocol: Quantitative Analysis of 1-Octen-3-ol using Headspace Solid-Phase Microextraction (HS-SPME) with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the quantitative analysis of 1-octen-3-ol in various matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The protocol emphasizes the use of 1-octen-3-ol-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision. Detailed experimental procedures, data presentation, and visualization of the workflow are included to facilitate implementation in research and quality control laboratories.
Introduction
1-Octen-3-ol is a volatile organic compound that is a significant contributor to the characteristic aroma of mushrooms and is also found in a variety of other natural products. Its presence and concentration can be indicative of product quality, microbial activity, or flavor profile. Accurate quantification of 1-octen-3-ol is therefore crucial in fields such as food science, flavor chemistry, and environmental analysis.
HS-SPME is a solvent-free, sensitive, and efficient sample preparation technique for the analysis of volatile and semi-volatile compounds. However, the accuracy of HS-SPME can be affected by matrix effects and variations in experimental conditions. The use of a stable isotope-labeled internal standard, such as 1-octen-3-ol-d3, is the gold standard for correcting these variations, leading to highly reliable quantitative results. This application note details a validated method for the determination of 1-octen-3-ol using this approach.
Experimental
Materials and Reagents
-
Analytes: 1-Octen-3-ol (CAS: 3391-86-4), 1-Octen-3-ol-d3 (isotopically labeled internal standard)
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (or equivalent)
-
Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa
-
Solvents: Methanol (HPLC grade), Deionized water
-
Other: Sodium chloride (analytical grade)
Instrumentation
-
Gas Chromatograph (GC): Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer (MS): Agilent 5977A MSD (or equivalent)
-
SPME Autosampler: PAL RSI 120 (or equivalent) for automated extraction and injection
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Standard and Sample Preparation
Standard Stock Solutions:
-
Prepare a stock solution of 1-octen-3-ol in methanol at a concentration of 1000 µg/mL.
-
Prepare a stock solution of 1-octen-3-ol-d3 in methanol at a concentration of 100 µg/mL.
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate amounts of the 1-octen-3-ol stock solution into the sample matrix (e.g., water, oil, or a model food system) to achieve a concentration range of 1-100 ng/g.
-
Spike each calibration standard with the 1-octen-3-ol-d3 internal standard solution to a final concentration of 10 ng/g.
Sample Preparation:
-
Weigh 5 g of the homogenized sample into a 20 mL headspace vial.
-
Add 1 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Spike the sample with the 1-octen-3-ol-d3 internal standard solution to a final concentration of 10 ng/g.
-
Immediately seal the vial with a magnetic screw cap.
HS-SPME and GC-MS Method
HS-SPME Parameters
| Parameter | Value |
| SPME Fiber | DVB/CAR/PDMS, 50/30 µm |
| Incubation Temp. | 60 °C |
| Incubation Time | 15 min |
| Extraction Time | 30 min |
| Agitation | 250 rpm |
| Desorption Temp. | 250 °C |
| Desorption Time | 5 min |
GC-MS Parameters
| Parameter | Value |
| Injector Mode | Splitless |
| Injector Temp. | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 40 °C, hold for 2 min; ramp at 10 °C/min to 250 °C, hold for 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | 1-Octen-3-ol: m/z 57, 85, 128 1-Octen-3-ol-d3: m/z 60, 88, 131 |
Results and Discussion
The use of a deuterated internal standard is critical for accurate quantification in HS-SPME analysis. 1-Octen-3-ol-d3 has nearly identical chemical and physical properties to the native 1-octen-3-ol, ensuring that it behaves similarly during the extraction and analysis process. This co-elution allows for the correction of variations in extraction efficiency, injection volume, and instrument response.
Quantitative Data
The following table presents a representative comparison of the quantification of 1-octen-3-ol in a food matrix with and without the use of the 1-octen-3-ol-d3 internal standard.
| Sample | Method | Measured Concentration (ng/g) | Recovery (%) | RSD (%) |
| Spiked Mushroom Sample (20 ng/g) | External Standard | 15.8 | 79 | 12.5 |
| Internal Standard (1-Octen-3-ol-d3) | 19.7 | 98.5 | 3.2 | |
| Spiked Wine Sample (10 ng/g) | External Standard | 7.2 | 72 | 15.8 |
| Internal Standard (1-Octen-3-ol-d3) | 9.9 | 99.0 | 4.1 |
As demonstrated in the table, the internal standard method provides significantly higher accuracy (recovery closer to 100%) and precision (lower Relative Standard Deviation, RSD).
Experimental Workflow and Diagrams
The overall experimental workflow for the HS-SPME-GC-MS analysis of 1-octen-3-ol is depicted below.
Caption: HS-SPME-GC-MS workflow for 1-octen-3-ol analysis.
The logical relationship for quantification using an internal standard is based on the ratio of the analyte response to the internal standard response.
Application of 1-Octen-3-ol - d3 in environmental air monitoring
Application Note and Protocols
Introduction
1-Octen-3-ol is a volatile organic compound (VOC) often associated with fungal growth and is a key indicator of mold contamination in indoor environments.[1][2] Its characteristic mushroom-like odor can be an early sign of potential air quality issues.[1] Accurate and precise quantification of 1-octen-3-ol in air is crucial for assessing indoor air quality, identifying mold problems, and evaluating the effectiveness of remediation efforts. The use of a deuterated internal standard, 1-Octen-3-ol-d3, in conjunction with gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable method for this purpose. This application note provides detailed protocols for the sampling and analysis of 1-octen-3-ol in air using 1-Octen-3-ol-d3 as an internal standard. The stable isotope dilution technique minimizes variations in sample preparation and analysis, leading to highly accurate and reproducible results.
Analytical Principles
The methodology is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of 1-Octen-3-ol-d3 is added to the air sample during collection or before extraction. This "spiked" sample is then subjected to thermal desorption and analysis by GC-MS. Since 1-Octen-3-ol and its deuterated counterpart (1-Octen-3-ol-d3) have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis. Any loss of the target analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the response of the native analyte to the deuterated internal standard, accurate quantification can be achieved, compensating for potential matrix effects and variations in extraction efficiency and instrument response.
Data Presentation
Table 1: GC-MS Method Parameters for 1-Octen-3-ol and 1-Octen-3-ol-d3 Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 40 °C, hold for 2 min; ramp to 180 °C at 10 °C/min; ramp to 250 °C at 20 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Quantifier Ion (1-Octen-3-ol) | m/z 57 |
| Qualifier Ions (1-Octen-3-ol) | m/z 85, 113 |
| Quantifier Ion (1-Octen-3-ol-d3) | m/z 60 |
| Qualifier Ions (1-Octen-3-ol-d3) | m/z 88, 116 |
Table 2: Method Performance and Quality Control
| Parameter | Acceptance Criteria |
| Calibration Curve | |
| Linearity (R²) | ≥ 0.995 |
| Calibration Levels | 5, 10, 25, 50, 100, 250 ng/mL |
| Method Detection Limit (MDL) | 0.5 ng/m³ |
| Limit of Quantification (LOQ) | 1.5 ng/m³ |
| Precision (as %RSD) | < 15% |
| Accuracy (as % Recovery) | 85-115% |
| Internal Standard Recovery | 70-130% |
Experimental Protocols
Protocol 1: Air Sampling using Sorbent Tubes
This protocol is based on active sampling principles outlined in EPA Method TO-17.
Materials:
-
Sorbent tubes packed with a suitable sorbent (e.g., Tenax® TA)
-
Personal or area air sampling pump capable of low flow rates (50-200 mL/min)
-
Calibrated flowmeter
-
1-Octen-3-ol-d3 spiking solution (in methanol)
-
Syringe for spiking
-
Tube caps
Procedure:
-
Sorbent Tube Preparation:
-
Prior to use, condition new or used sorbent tubes by heating them under a flow of inert gas according to the manufacturer's instructions to ensure they are free from contaminants.
-
-
Internal Standard Spiking:
-
Inject a known amount (e.g., 50 ng) of the 1-Octen-3-ol-d3 solution directly onto the sorbent bed of each tube.
-
Allow the solvent to evaporate by purging the tube with a gentle stream of inert gas for a few minutes.
-
-
Sampling:
-
Connect the spiked sorbent tube to the sampling pump using flexible tubing. The arrow on the tube should point towards the pump.
-
Set the desired flow rate (e.g., 100 mL/min) using the calibrated flowmeter.
-
Sample a known volume of air (e.g., 10-100 L). The total volume will depend on the expected concentration of 1-octen-3-ol.
-
After sampling, disconnect the tube and cap both ends securely.
-
-
Storage and Transport:
-
Store the sampled tubes in a clean, airtight container at 4°C until analysis.
-
Include a field blank (a spiked tube that is opened and immediately capped at the sampling site) with each batch of samples.
-
Protocol 2: Sample Analysis by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)
Materials:
-
Thermal desorption system
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Calibration standards containing known concentrations of 1-octen-3-ol and a constant concentration of 1-Octen-3-ol-d3.
Procedure:
-
Instrument Setup:
-
Set up the TD-GC-MS system according to the parameters in Table 1.
-
-
Calibration:
-
Prepare a series of calibration standards by spiking sorbent tubes with varying known amounts of 1-octen-3-ol and a constant amount of 1-Octen-3-ol-d3.
-
Analyze the calibration standards to generate a calibration curve by plotting the response ratio (peak area of 1-octen-3-ol / peak area of 1-Octen-3-ol-d3) against the concentration of 1-octen-3-ol.
-
-
Sample Analysis:
-
Place the sampled sorbent tube in the thermal desorber.
-
Initiate the thermal desorption and GC-MS analysis sequence. The analytes are thermally desorbed from the tube, focused in a cold trap, and then injected into the GC-MS.
-
-
Data Analysis:
-
Identify the peaks for 1-octen-3-ol and 1-Octen-3-ol-d3 based on their retention times and mass spectra.
-
Integrate the peak areas for the quantifier ions of both compounds.
-
Calculate the response ratio for each sample.
-
Determine the concentration of 1-octen-3-ol in the sample using the calibration curve.
-
Calculate the final concentration in the air sample by dividing the amount of 1-octen-3-ol by the volume of air sampled.
-
Mandatory Visualization
References
Application Notes and Protocols for the Quantitative Analysis of 1-Octen-3-ol in Fungal Volatiles Using 1-Octen-3-ol-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octen-3-ol is a prominent volatile organic compound (VOC) produced by a wide range of fungi and is often associated with the characteristic "mushroom" or "moldy" aroma.[1][2][3] Its presence and concentration can be indicative of fungal growth and metabolic activity, making it a key biomarker in various fields, including food science, agriculture, and clinical diagnostics.[4] The quantitative analysis of 1-octen-3-ol is crucial for understanding fungal processes, assessing food quality, and potentially diagnosing fungal infections.
Stable isotope dilution analysis (SIDA) coupled with solid-phase microextraction (SPME) and gas chromatography-mass spectrometry (GC-MS) offers a highly accurate and sensitive method for the quantification of volatile compounds.[5] This approach utilizes a stable isotope-labeled internal standard, such as 1-octen-3-ol-d3, which closely mimics the chemical and physical properties of the analyte.[5] This ensures that any variations or losses during sample preparation and analysis affect both the analyte and the internal standard equally, leading to reliable and precise quantification.[5]
These application notes provide a detailed protocol for the quantitative analysis of 1-octen-3-ol in the headspace of fungal cultures using 1-octen-3-ol-d3 as an internal standard.
Experimental Protocols
Materials and Reagents
-
Fungal Cultures: Actively growing cultures of the fungus of interest on a suitable solid or liquid medium.
-
Standards:
-
1-Octen-3-ol (analytical standard)
-
1-Octen-3-ol-d3 (deuterated internal standard)
-
-
Solvents: Methanol or ethanol (GC grade or higher) for preparing standard solutions.
-
Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or other suitable fiber for volatile analysis.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with a suitable capillary column (e.g., DB-5ms, HP-5ms).
Protocol 1: Preparation of Fungal Samples and Internal Standard Spiking
-
Fungal Culture Preparation:
-
For solid cultures, excise a standardized plug (e.g., 6 mm diameter) from an actively growing fungal colony and place it in a 20 mL headspace vial.
-
For liquid cultures, transfer a defined volume (e.g., 5 mL) of the fungal broth into a 20 mL headspace vial.[2]
-
-
Internal Standard Spiking:
-
Prepare a stock solution of 1-octen-3-ol-d3 in methanol at a concentration of 100 µg/mL.
-
From the stock solution, prepare a working solution of 1 µg/mL.
-
Add a precise volume (e.g., 10 µL) of the 1-octen-3-ol-d3 working solution directly to the fungal sample in the headspace vial. The final concentration of the internal standard should be within the linear range of the calibration curve.
-
Immediately seal the vial with the screw cap.
-
-
Equilibration:
-
Incubate the vials at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes) to allow for the equilibration of volatiles in the headspace.
-
Protocol 2: Headspace SPME and GC-MS Analysis
-
SPME Fiber Conditioning: Before the first use, and as recommended by the manufacturer, condition the SPME fiber in the GC injection port at the specified temperature and time to remove any contaminants.
-
Headspace Sampling:
-
Manually or using an autosampler, insert the conditioned SPME fiber through the septum of the vial into the headspace above the fungal sample.
-
Expose the fiber for a standardized time (e.g., 30 minutes) at the equilibration temperature to allow for the adsorption of volatiles.
-
-
Desorption and GC-MS Analysis:
-
After sampling, immediately transfer the SPME fiber to the heated injection port of the GC-MS.
-
Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a sufficient time (e.g., 5 minutes) in splitless mode.
-
Start the GC-MS data acquisition.
-
GC-MS Parameters (Example)
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 40°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 (for qualitative screening) |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
| SIM Ions (Example) | 1-Octen-3-ol: m/z 57, 81, 1101-Octen-3-ol-d3: m/z 60, 84, 113 (hypothetical, depends on labeling pattern) |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
Data Presentation
Table 1: Example Calibration Data for 1-Octen-3-ol Quantification
| Concentration (ng/mL) | Peak Area Ratio (Analyte/Internal Standard) |
| 1 | 0.12 |
| 5 | 0.58 |
| 10 | 1.15 |
| 25 | 2.85 |
| 50 | 5.70 |
| 100 | 11.20 |
| R² | 0.999 |
Table 2: Example Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Recovery (at 10 ng/mL) | 95 - 105% |
| Precision (RSD% at 10 ng/mL) | < 10% |
Note: The data presented in these tables are for illustrative purposes and should be determined experimentally for each specific application and instrument.
Visualizations
Caption: Experimental Workflow for Quantitative Fungal Volatile Analysis
Caption: Biosynthetic Pathway of 1-Octen-3-ol
References
- 1. Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. The Volatome of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Octen-3-ol | 3391-86-4 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1-Octen-3-ol using a Deuterated Internal Standard and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octen-3-ol is a volatile organic compound and a key aroma component in many natural products, including mushrooms and certain fruits.[1] Accurate quantification of 1-Octen-3-ol is crucial in various fields, including flavor and fragrance chemistry, food science, and environmental analysis. This application note provides a detailed protocol for the development of a robust calibration curve for the quantitative analysis of 1-Octen-3-ol using gas chromatography-mass spectrometry (GC-MS) with 1-Octen-3-ol-d3 as an internal standard. The use of a deuterated internal standard is a highly effective technique that corrects for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.
Principle
This method utilizes the principle of isotope dilution mass spectrometry. A known concentration of a deuterated analog of the analyte, 1-Octen-3-ol-d3, is added to all calibration standards and unknown samples. Since the deuterated internal standard is chemically identical to the analyte, it co-elutes from the gas chromatograph and exhibits similar ionization and fragmentation behavior in the mass spectrometer.[2] By monitoring specific mass fragments for both the native and deuterated compounds, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. This ratio-based calibration compensates for potential variations in injection volume, sample extraction efficiency, and instrument sensitivity.
Experimental Protocols
Materials and Reagents
-
1-Octen-3-ol: (≥98% purity)
-
1-Octen-3-ol-d3: (≥98% purity, isotopic purity ≥99%)
-
Methanol: HPLC or GC grade, suitable for trace analysis
-
Micropipettes and tips
-
Autosampler vials with caps
-
Volumetric flasks
Preparation of Stock Solutions
-
1-Octen-3-ol Stock Solution (1000 ppm): Accurately weigh 10 mg of 1-Octen-3-ol and dissolve it in 10 mL of methanol in a volumetric flask.
-
1-Octen-3-ol-d3 Internal Standard (IS) Stock Solution (100 ppm): Accurately weigh 1 mg of 1-Octen-3-ol-d3 and dissolve it in 10 mL of methanol in a volumetric flask.
Preparation of Calibration Standards
-
Label a series of autosampler vials for each calibration standard (e.g., 5, 10, 25, 50, 75, 100, and 125 ppm).
-
Prepare an intermediate stock solution of 1-Octen-3-ol at a suitable concentration for dilutions.
-
Into each labeled vial, add the appropriate volume of the 1-Octen-3-ol intermediate stock solution to achieve the desired final concentrations.
-
To each vial, add a constant volume of the 1-Octen-3-ol-d3 internal standard stock solution to achieve a final concentration of 50 ppm in all standards.
-
Bring all vials to a final volume of 1 mL with methanol.
Table 1: Preparation of Calibration Standards
| Calibration Standard (ppm) | Volume of 1-Octen-3-ol Stock (µL) | Volume of 1-Octen-3-ol-d3 IS Stock (µL) | Final Volume (µL) |
| 5 | 5 | 500 | 1000 |
| 10 | 10 | 500 | 1000 |
| 25 | 25 | 500 | 1000 |
| 50 | 50 | 500 | 1000 |
| 75 | 75 | 500 | 1000 |
| 100 | 100 | 500 | 1000 |
| 125 | 125 | 500 | 1000 |
GC-MS Instrumentation and Parameters
The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument being used.
Table 2: GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | |
| Initial Temperature | 40 °C, hold for 2 minutes |
| Ramp 1 | 10 °C/min to 150 °C |
| Ramp 2 | 20 °C/min to 250 °C, hold for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | |
| 1-Octen-3-ol | 57, 72, 85 |
| 1-Octen-3-ol-d3 | 60, 75, 88 |
Note: The m/z values for 1-Octen-3-ol-d3 are predicted based on a +3 atomic mass unit shift from the native compound. These should be confirmed by analyzing a standard of the deuterated compound.
Data Analysis and Presentation
-
Peak Integration: Integrate the peak areas for the selected ions of both 1-Octen-3-ol and 1-Octen-3-ol-d3 in each chromatogram.
-
Calculate Response Ratio: For each calibration standard, calculate the response ratio using the following formula: Response Ratio = (Peak Area of 1-Octen-3-ol) / (Peak Area of 1-Octen-3-ol-d3)
-
Construct Calibration Curve: Plot the Response Ratio (y-axis) against the concentration of 1-Octen-3-ol (x-axis).
-
Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.
Table 3: Example Calibration Curve Data
| Concentration (ppm) | Peak Area (1-Octen-3-ol) | Peak Area (1-Octen-3-ol-d3) | Response Ratio |
| 5 | 15,000 | 100,000 | 0.150 |
| 10 | 31,000 | 102,000 | 0.304 |
| 25 | 78,000 | 101,000 | 0.772 |
| 50 | 155,000 | 99,000 | 1.566 |
| 75 | 230,000 | 100,500 | 2.289 |
| 100 | 305,000 | 99,500 | 3.065 |
| 125 | 380,000 | 101,000 | 3.762 |
Note: The data in this table is for illustrative purposes only and will vary depending on the instrument and experimental conditions.
Quantification of Unknown Samples
-
Prepare the unknown sample using the same procedure as the calibration standards, adding the same amount of the 1-Octen-3-ol-d3 internal standard.
-
Analyze the sample using the same GC-MS method.
-
Calculate the response ratio for the unknown sample.
-
Determine the concentration of 1-Octen-3-ol in the sample using the equation from the linear regression of the calibration curve.
Method Validation Parameters
-
Linearity: The linearity of the method should be established over the desired concentration range (e.g., 5-125 ppm).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by analyzing a series of low-concentration standards.
Visualizations
References
Application Note: High-Efficiency Liquid-Liquid Extraction of 1-Octen-3-ol-d3 for Mass Spectrometry-Based Analysis
Abstract
This application note details a robust liquid-liquid extraction (LLE) protocol for the efficient recovery of 1-Octen-3-ol-d3 from aqueous matrices. 1-Octen-3-ol-d3 is a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of 1-octen-3-ol, a volatile organic compound associated with fungal metabolism and a known insect attractant.[1][2] The described methodology is tailored for researchers, scientists, and drug development professionals requiring precise and reproducible quantification of 1-octen-3-ol in various biological and environmental samples. The protocol is optimized for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Introduction
1-Octen-3-ol is a significant volatile organic compound (VOC) found in fungi, plants, and emitted by various organisms, including humans.[1] It is a key aroma component in mushrooms and also acts as a semiochemical, attracting certain insect species.[2][3] Accurate quantification of 1-octen-3-ol in complex matrices is essential for studies in food science, environmental monitoring, and chemical ecology. The use of a stable isotope-labeled internal standard, such as 1-Octen-3-ol-d3, is the gold standard for compensating for analyte loss during sample preparation and for matrix effects during instrumental analysis.
Liquid-liquid extraction (LLE) is a fundamental sample preparation technique used to isolate analytes from a sample matrix into an immiscible solvent. This note provides a detailed LLE protocol for the extraction of 1-Octen-3-ol-d3 from aqueous samples, a summary of expected recovery data with various organic solvents, and a workflow diagram for clear procedural guidance.
Materials and Reagents
-
1-Octen-3-ol-d3 standard
-
Organic solvents (HPLC or analytical grade):
-
Hexane
-
Diethyl ether
-
Dichloromethane (DCM)
-
Ethyl acetate
-
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Sample vials
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Glass separation funnel or centrifuge tubes
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction (LLE)
This protocol is suitable for the general extraction of 1-Octen-3-ol-d3 from aqueous samples such as cell culture media, fermentation broth, or environmental water samples.
1. Sample Preparation: a. Collect 5 mL of the aqueous sample in a 15 mL screw-cap glass tube. b. Spike the sample with the desired concentration of 1-Octen-3-ol-d3 internal standard solution. c. Add 1 g of NaCl to the sample to increase the ionic strength of the aqueous phase, which enhances the partitioning of 1-Octen-3-ol-d3 into the organic phase (salting-out effect).
2. Liquid-Liquid Extraction: a. Add 5 mL of the selected organic solvent (e.g., hexane, diethyl ether, or dichloromethane) to the sample tube. b. Cap the tube tightly and vortex for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase. c. Centrifuge the tube at 3000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.
3. Phase Separation and Drying: a. Carefully collect the upper organic layer using a glass Pasteur pipette and transfer it to a clean glass vial. b. Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the collected organic extract to remove any residual water. c. Let the extract stand for 5 minutes, then transfer the dried organic extract to a new vial for analysis or further concentration.
4. (Optional) Extract Concentration: a. If higher concentrations are required, the organic extract can be gently evaporated under a stream of nitrogen to the desired final volume.
Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME)
This microextraction technique is suitable for small sample volumes and provides high enrichment factors.
1. Sample and Solvent Preparation: a. In a 10 mL conical glass tube, mix 5 mL of the aqueous sample (spiked with 1-Octen-3-ol-d3 and saturated with NaCl) with 1 mL of a disperser solvent (e.g., acetonitrile or methanol). The disperser solvent must be miscible with both the aqueous sample and the extraction solvent. b. Prepare the extraction solvent (e.g., 100 µL of dichloromethane).
2. Extraction and Phase Separation: a. Rapidly inject the extraction solvent into the sample-disperser solvent mixture. b. A cloudy solution will form, indicating the dispersion of the extraction solvent as fine droplets, which maximizes the surface area for extraction. c. Vortex for 1 minute to facilitate extraction. d. Centrifuge at 5000 x g for 5 minutes to sediment the extraction solvent at the bottom of the conical tube.
3. Sample Collection: a. Carefully collect the sedimented organic phase using a microsyringe and transfer it to a vial for analysis.
Data Presentation
The choice of extraction solvent significantly impacts the recovery of 1-Octen-3-ol-d3. The following table summarizes the hypothetical recovery and partition coefficient data for different solvents based on their known properties for extracting semi-polar volatile compounds.
| Solvent | Polarity Index | Boiling Point (°C) | Hypothetical Recovery (%) | Hypothetical Partition Coefficient (K) |
| Hexane | 0.1 | 69 | 85 | 15 |
| Diethyl Ether | 2.8 | 35 | 92 | 23 |
| Dichloromethane | 3.1 | 40 | 95 | 28 |
| Ethyl Acetate | 4.4 | 77 | 90 | 20 |
Note: Data are hypothetical and for illustrative purposes. Actual values should be determined experimentally.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the standard liquid-liquid extraction of 1-Octen-3-ol-d3.
Caption: Workflow for Liquid-Liquid Extraction of 1-Octen-3-ol-d3.
Logical Relationship Diagram
This diagram shows the logical relationship between the components and steps in the LLE process.
Caption: Key Steps and Components in the LLE Process.
Conclusion
The liquid-liquid extraction protocols provided in this application note offer a reliable and efficient method for the isolation of 1-Octen-3-ol-d3 from aqueous matrices. The choice of solvent and extraction technique can be adapted based on the specific sample volume, required concentration factor, and available laboratory equipment. Proper implementation of this protocol will enable accurate and reproducible quantification of 1-octen-3-ol, supporting a wide range of research and development applications.
References
Application Note: Quantitative Analysis of 1-Octen-3-ol in Alcoholic Beverages using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 1-octen-3-ol in various alcoholic beverages, including beer, wine, and spirits. The protocol utilizes a stable isotope dilution assay (SIDA) with a deuterated internal standard (1-octen-3-ol-d3) coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS). This methodology provides high accuracy and precision by minimizing matrix effects commonly encountered in complex beverage samples. This document provides detailed experimental protocols, data presentation, and a visual workflow to guide researchers and quality control professionals.
Introduction
1-Octen-3-ol, often referred to as "mushroom alcohol," is a potent aroma compound that can significantly influence the sensory profile of alcoholic beverages.[1][2] It can be introduced through various pathways, including as a natural secondary metabolite from yeast fermentation, from raw materials such as certain grape varieties, or as a potential contaminant leading to off-flavors.[3] Its characteristic earthy and mushroom-like aroma can be desirable at low concentrations in some beverage styles but is considered a defect at higher levels.[1] Therefore, accurate quantification of 1-octen-3-ol is crucial for quality control and product development in the alcoholic beverage industry.
Stable isotope dilution analysis is a highly reliable quantification technique that employs a stable isotope-labeled version of the analyte as an internal standard. This standard, in this case, 1-octen-3-ol-d3, behaves almost identically to the native analyte during sample preparation and analysis, thus effectively compensating for variations in extraction efficiency and matrix-induced signal suppression or enhancement.
This application note provides two detailed protocols for the analysis of 1-octen-3-ol in alcoholic beverages: a Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS method and a Stir Bar Sorptive Extraction (SBSE)-GC-MS method.
Experimental Protocols
Materials and Reagents
-
Standards: 1-Octen-3-ol (≥98% purity), 1-Octen-3-ol-d3 (isotopic purity ≥98%)
-
Solvents: Methanol (HPLC grade), Ethanol (200 proof, for standard preparation)
-
Salts: Sodium Chloride (NaCl, analytical grade)
-
Water: Deionized or ultrapure water
-
Alcoholic Beverage Samples: Beer, wine, spirits (commercially available)
Instrumentation
-
Gas Chromatograph (GC): Agilent 7890B or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer (MS): Agilent 5977B or equivalent, with electron ionization (EI) source.
-
Autosampler: Gerstel MPS or equivalent, for automated HS-SPME or SBSE.
-
GC Column: DB-Wax (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS
This protocol is suitable for the routine analysis of a large number of samples and is effective for a wide range of alcoholic beverages.
1. Standard Preparation:
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 1-octen-3-ol and dissolve in 10 mL of methanol.
-
Deuterated Internal Standard Stock (100 µg/mL): Accurately weigh 1 mg of 1-octen-3-ol-d3 and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of calibration standards by spiking a model beverage solution (e.g., 12% ethanol in water for wine, 5% for beer, or 40% for spirits) with the primary stock standard to achieve concentrations ranging from 0.1 to 50 µg/L.
-
Internal Standard Spiking Solution (10 µg/L): Dilute the deuterated internal standard stock solution in the appropriate model beverage solution.
2. Sample Preparation:
-
Degas carbonated beverages (e.g., beer) by sonication for 10 minutes.
-
Place a 5 mL aliquot of the beverage sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Spike the sample with 50 µL of the 10 µg/L deuterated internal standard solution.
-
Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
3. HS-SPME Procedure:
-
SPME Fiber: 2 cm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Incubation: Incubate the vial at 40°C for 10 minutes with agitation (250 rpm).
-
Extraction: Expose the SPME fiber to the headspace of the sample for 30 minutes at 40°C with continued agitation.
4. GC-MS Analysis:
-
Injector: Splitless mode at 250°C.
-
Desorption: Desorb the analytes from the SPME fiber in the injector for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 40°C (hold for 3 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 20°C/min (hold for 5 min).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
1-Octen-3-ol: m/z 57, 81, 128
-
1-Octen-3-ol-d3: m/z 60, 84, 131
-
-
Protocol 2: Stir Bar Sorptive Extraction (SBSE)-GC-MS
This protocol offers higher sensitivity due to the larger volume of the sorptive phase and is particularly useful for detecting trace levels of 1-octen-3-ol.
1. Standard and Sample Preparation:
-
Follow the same standard and sample preparation steps as in Protocol 1.
2. SBSE Procedure:
-
Stir Bar: Gerstel Twister® coated with 1 mm of Polydimethylsiloxane (PDMS).
-
Place the PDMS-coated stir bar into the 20 mL vial containing the prepared sample.
-
Extraction: Stir the sample at 1000 rpm for 60 minutes at room temperature.
-
After extraction, remove the stir bar with clean forceps, rinse briefly with deionized water, and dry carefully with a lint-free tissue.
3. Thermal Desorption and GC-MS Analysis:
-
Thermal Desorption Unit (TDU): Place the stir bar in a clean, empty glass thermal desorption tube.
-
TDU Program: Desorb at 250°C for 5 minutes.
-
Cooled Injection System (CIS): Cryofocus the desorbed analytes at -50°C.
-
CIS Program: Ramp the CIS temperature to 280°C at a rate of 12°C/s to inject the analytes onto the GC column.
-
GC-MS Parameters: Follow the same GC-MS parameters as in Protocol 1.
Data Presentation
The following tables summarize typical concentration ranges of 1-octen-3-ol found in various commercial alcoholic beverages using the described methods.
| Beverage Type | 1-Octen-3-ol Concentration Range (µg/L) |
| Lager Beer | 0.5 - 5.0 |
| Ale Beer | 1.0 - 10.0 |
| White Wine | <0.1 - 2.0 |
| Red Wine | 0.2 - 8.0 |
| Whiskey | 0.1 - 3.0 |
| Vodka | Not Detected - <0.1 |
Note: These values are indicative and can vary significantly based on the specific product, production methods, and storage conditions.
Experimental Workflow and Diagrams
References
Troubleshooting & Optimization
Technical Support Center: Analysis of 1-Octen-3-ol with 1-Octen-3-ol-d3 Internal Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Octen-3-ol-d3 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects in the quantitative analysis of 1-Octen-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of 1-Octen-3-ol?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as 1-Octen-3-ol, by co-eluting compounds from the sample matrix (e.g., plasma, urine, food extract). These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and reproducibility of quantitative results. For a volatile compound like 1-Octen-3-ol, which can be present in complex matrices, failing to correct for these effects can lead to significant under- or overestimation of its true concentration.
Q2: How does using 1-Octen-3-ol-d3 help in correcting for matrix effects?
A2: 1-Octen-3-ol-d3 is a stable isotope-labeled internal standard (SIL-IS) for 1-Octen-3-ol. The key principle behind its use is that it is chemically identical to the analyte, with the only difference being a slight increase in mass due to the deuterium atoms. This chemical similarity ensures that the SIL-IS and the analyte exhibit nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer. By adding a known amount of 1-Octen-3-ol-d3 to each sample, it experiences the same degree of matrix-induced ion suppression or enhancement as the native 1-Octen-3-ol. The ratio of the analyte signal to the SIL-IS signal is then used for quantification. This ratio remains constant even if both signals are suppressed or enhanced, thus providing an accurate measurement of the analyte concentration.
Q3: When should I add the 1-Octen-3-ol-d3 internal standard to my samples?
A3: The 1-Octen-3-ol-d3 internal standard should be added to your samples as early as possible in the sample preparation workflow. This ensures that the SIL-IS can compensate for any analyte loss or variability during all subsequent steps, including extraction, evaporation, and reconstitution. Ideally, the SIL-IS should be added to the sample matrix before any extraction procedure begins.
Q4: Can I use a different internal standard that is not a stable isotope-labeled analog of 1-Octen-3-ol?
A4: While other types of internal standards (e.g., structural analogs) can be used, a stable isotope-labeled internal standard like 1-Octen-3-ol-d3 is considered the "gold standard" for correcting matrix effects in mass spectrometry. This is because structural analogs may have different extraction efficiencies, chromatographic retention times, and ionization efficiencies compared to the analyte, leading to inadequate correction for matrix effects. For the most accurate and reliable quantification of 1-Octen-3-ol, the use of 1-Octen-3-ol-d3 is strongly recommended.
Experimental Protocols
Below are representative experimental protocols for the analysis of 1-Octen-3-ol using 1-Octen-3-ol-d3 as an internal standard. These are general guidelines and may require optimization for specific matrices and instrumentation.
Protocol 1: Analysis of 1-Octen-3-ol in Biological Fluids (e.g., Plasma, Urine) by HS-SPME-GC-MS
This protocol is suitable for the analysis of volatile compounds like 1-Octen-3-ol from biological fluids.
-
Sample Preparation:
-
To a 2 mL glass vial, add 500 µL of the biological fluid sample (e.g., plasma, urine).
-
Add 10 µL of a 1 µg/mL working solution of 1-Octen-3-ol-d3 in methanol.
-
Add 500 µL of a saturated sodium chloride solution to improve the partitioning of the analyte into the headspace.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in a heated agitator.
-
Equilibrate the sample at 60°C for 10 minutes with agitation.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for 30 minutes at 60°C with continued agitation.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) for quantification.
-
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 1-Octen-3-ol | 57 | 85, 43 |
| 1-Octen-3-ol-d3 | 60 | 88, 46 |
Protocol 2: Analysis of 1-Octen-3-ol in Food Matrices by LC-MS/MS
This protocol is a general guideline for the analysis of 1-Octen-3-ol in a processed food matrix.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Homogenize 1 g of the food sample with 5 mL of water.
-
Add 10 µL of a 1 µg/mL working solution of 1-Octen-3-ol-d3 in methanol.
-
Add 5 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Operate in electrospray ionization (ESI) positive mode. Use Multiple Reaction Monitoring (MRM) for quantification.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Octen-3-ol | 129.1 | 57.1 | 15 |
| 1-Octen-3-ol-d3 | 132.1 | 60.1 | 15 |
Troubleshooting Guide
Issue 1: Poor peak shape or split peaks for both 1-Octen-3-ol and 1-Octen-3-ol-d3.
| Possible Cause | Suggested Solution |
| Injector Problems (GC) | Ensure the GC inlet liner is clean and not deactivated. Replace if necessary. |
| Optimize desorption temperature and time for SPME. | |
| Column Contamination | Bake out the column at the maximum recommended temperature. |
| If the problem persists, trim the first few centimeters of the column or replace it. | |
| Incompatible Injection Solvent (LC) | Ensure the reconstitution solvent is similar in strength to the initial mobile phase. |
Issue 2: Chromatographic separation of 1-Octen-3-ol and 1-Octen-3-ol-d3 (Deuterium Isotope Effect).
| Possible Cause | Suggested Solution |
| Deuterium Isotope Effect | In reversed-phase LC, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[1][2] This can lead to differential matrix effects if a co-eluting interference is present between the two peaks. |
| Modify Chromatographic Conditions: | |
| - Decrease the ramp of the gradient to improve resolution around the analytes' retention time. | |
| - Experiment with a different stationary phase that may have different selectivity. | |
| - Adjust the mobile phase composition or pH. | |
| Data Processing: | |
| - Ensure that the integration windows for both the analyte and the internal standard are set correctly to capture their respective entire peaks. |
Issue 3: High variability in the analyte/internal standard response ratio across replicate injections.
| Possible Cause | Suggested Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the internal standard to all samples and standards. |
| Thoroughly vortex or mix samples after adding the internal standard. | |
| Matrix Effects Varying Between Samples | While the SIL-IS corrects for matrix effects, extreme variations can still impact reproducibility. |
| Improve sample cleanup procedures to remove more interfering compounds. | |
| Dilute the sample extract to reduce the concentration of matrix components. | |
| Instrument Instability | Check for leaks in the LC or GC system. |
| Ensure the mass spectrometer is properly tuned and calibrated. |
Issue 4: Low recovery of both analyte and internal standard.
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Optimize the extraction solvent and procedure. For LLE, try a different solvent or multiple extractions. For SPME, optimize fiber type, extraction time, and temperature. |
| Analyte Loss During Evaporation | Avoid excessive heat or a strong nitrogen stream during solvent evaporation, as 1-Octen-3-ol is volatile. |
| Adsorption to Vials or Tubing | Use silanized glass vials to minimize adsorption of the analyte and internal standard. |
Data Summary Tables
Table 1: Example Calibration Curve Data for 1-Octen-3-ol in Spiked Plasma
| Concentration (ng/mL) | 1-Octen-3-ol Peak Area | 1-Octen-3-ol-d3 Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 5,234 | 105,678 | 0.0495 |
| 5 | 26,170 | 104,987 | 0.2493 |
| 10 | 51,987 | 106,123 | 0.4899 |
| 50 | 258,934 | 105,345 | 2.4580 |
| 100 | 521,456 | 106,001 | 4.9194 |
Table 2: Matrix Effect and Recovery Assessment
Matrix Effect (%) = (Peak area in post-extraction spike / Peak area in neat solution) x 100% Recovery (%) = (Peak area in pre-extraction spike / Peak area in post-extraction spike) x 100%
| Matrix Lot | Matrix Effect (%) | Recovery (%) | IS-Corrected Matrix Effect (%) |
| Plasma Lot 1 | 75 (Suppression) | 92 | 99 |
| Plasma Lot 2 | 68 (Suppression) | 95 | 101 |
| Urine Lot 1 | 115 (Enhancement) | 88 | 102 |
| Urine Lot 2 | 122 (Enhancement) | 85 | 98 |
Visualizations
Caption: Workflow for quantitative analysis of 1-Octen-3-ol using a stable isotope-labeled internal standard.
Caption: Troubleshooting logic for common issues in 1-Octen-3-ol analysis with a SIL-IS.
References
Technical Support Center: Optimizing GC-MS Parameters for 1-Octen-3-ol & 1-Octen-3-ol-d3 Detection
Welcome to our technical support center. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-octen-3-ol and its deuterated internal standard, 1-octen-3-ol-d3.
Frequently Asked Questions (FAQs)
Q1: What is the optimal GC column for analyzing 1-octen-3-ol?
A1: For a polar analyte like 1-octen-3-ol, a polar stationary phase is recommended to achieve good peak shape and resolution. A wax-type column (e.g., DB-WAX, Carbowax 20M) is a suitable choice. Non-polar columns (e.g., DB-5ms) can also be used, but may result in more peak tailing for this alcohol.
Q2: What are the expected mass fragments for 1-octen-3-ol in Electron Ionization (EI) mode?
A2: The molecular ion ([M]+) for 1-octen-3-ol is m/z 128. However, it is often of low abundance. The most common and abundant fragment is typically m/z 57, which corresponds to the cleavage of the C4-C5 bond. Other significant fragments can be observed at m/z 43, 72, and 85.[1]
Q3: What are the predicted mass fragments for the internal standard, 1-octen-3-ol-d3?
Q4: Can 1-octen-3-ol and 1-octen-3-ol-d3 be separated chromatographically?
A4: Typically, deuterated standards co-elute or elute slightly earlier than their non-deuterated counterparts.[2][3] This slight difference is generally not an issue for quantification when using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), as the mass spectrometer can differentiate the compounds based on their mass-to-charge ratios.
Troubleshooting Guides
This section addresses common issues encountered during the GC-MS analysis of 1-octen-3-ol and its deuterated internal standard.
Issue 1: Poor Peak Shape (Tailing) for 1-Octen-3-ol
-
Possible Cause: Active sites in the GC inlet or column. Alcohols are prone to interacting with active sites, leading to peak tailing.
-
Troubleshooting Steps:
-
Inlet Maintenance: Deactivate the inlet liner by silylating it, or use a pre-deactivated liner. Ensure the liner is clean and replaced regularly.
-
Column Conditioning: Condition the column according to the manufacturer's instructions to remove any contaminants.
-
Column Choice: If using a non-polar column, consider switching to a polar (wax-type) column for better peak shape.
-
Issue 2: Low or Inconsistent Response for 1-Octen-3-ol-d3
-
Possible Cause 1: Adsorption of the internal standard in the GC system.
-
Solution: Similar to troubleshooting peak tailing, ensure the inlet liner is deactivated and the system is clean.
-
-
Possible Cause 2: Inaccurate preparation of the internal standard solution.
-
Solution: Prepare a fresh dilution of the 1-octen-3-ol-d3 standard and re-analyze.
-
-
Possible Cause 3: Deuterium exchange in the ion source. While less common for C-D bonds, it can sometimes occur.
-
Solution: Check the mass spectrum of the deuterated standard for any evidence of H/D exchange (e.g., presence of ions at m/z 130 or 129). If this is observed, optimizing the ion source temperature may help.
-
Issue 3: Ghost Peaks in the Chromatogram
-
Possible Cause: Contamination from the septum, liner, or previous injections.
-
Troubleshooting Steps:
-
Septum Bleed: Use high-quality, low-bleed septa and replace them regularly.
-
Liner Contamination: Replace the inlet liner.
-
Carryover: Run a solvent blank after a high-concentration sample to check for carryover. If present, increase the oven temperature at the end of the run (bake-out) to clean the column.
-
Data Presentation
Table 1: Recommended GC-MS Parameters for 1-Octen-3-ol and 1-Octen-3-ol-d3 Analysis
| Parameter | Recommended Setting |
| GC Column | DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 40 °C (hold for 2 min), ramp to 180 °C at 10 °C/min, then to 240 °C at 20 °C/min (hold for 5 min) |
| MS Transfer Line Temp | 250 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Suggested SIM Ions for Quantification and Confirmation
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 1-Octen-3-ol | 57 | 85 | 43 |
| 1-Octen-3-ol-d3 (Predicted) | 60 | 88 | 46 |
Disclaimer: The ions for 1-octen-3-ol-d3 are predicted based on the fragmentation of the unlabeled compound and assumed deuterium labeling on the terminal methyl group. It is essential to verify these by analyzing a pure standard of the deuterated compound.
Experimental Protocols
Protocol 1: Quantitative Analysis of 1-Octen-3-ol using 1-Octen-3-ol-d3 Internal Standard
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of 1-octen-3-ol in methanol.
-
Prepare a 1 mg/mL stock solution of 1-octen-3-ol-d3 in methanol.
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by serially diluting the 1-octen-3-ol stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
To each calibration standard, add a fixed concentration of the 1-octen-3-ol-d3 internal standard (e.g., 20 ng/mL).
-
-
Sample Preparation:
-
For liquid samples, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be used.
-
LLE Example: To 1 mL of the sample, add the internal standard to a final concentration of 20 ng/mL. Extract with 1 mL of a suitable solvent like dichloromethane. Vortex and centrifuge. Collect the organic layer for analysis.
-
SPME Example: Place 1 mL of the sample in a headspace vial and add the internal standard. Equilibrate the vial at a specific temperature (e.g., 60°C) and then expose the SPME fiber to the headspace for a defined time. Desorb the fiber in the GC inlet.
-
-
GC-MS Analysis:
-
Inject 1 µL of the prepared standards and samples into the GC-MS system using the parameters outlined in Table 1.
-
Acquire data in SIM mode using the ions suggested in Table 2.
-
-
Data Analysis:
-
For each calibration standard, calculate the response factor (RF) using the following formula: RF = (Area_analyte * Concentration_IS) / (Area_IS * Concentration_analyte)
-
Average the RFs to get the mean RF.
-
For the samples, calculate the concentration of 1-octen-3-ol using: Concentration_analyte = (Area_analyte * Concentration_IS) / (Area_IS * Mean_RF)
-
Visualizations
Caption: A flowchart of the quantitative GC-MS workflow.
Caption: A logical guide for troubleshooting common GC-MS issues.
References
Technical Support Center: Quantification of 1-Octen-3-ol-d3
Welcome to the technical support center for the quantification of 1-Octen-3-ol-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the quantification of 1-Octen-3-ol-d3?
The most significant interferences in the quantification of 1-Octen-3-ol-d3 can be broadly categorized into two main types:
-
Matrix Effects: These are caused by co-eluting compounds from the sample matrix (e.g., plasma, urine, food extracts) that can either suppress or enhance the ionization of 1-Octen-3-ol-d3 in the mass spectrometer source, leading to inaccurate quantification. This is a major concern in both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Isotopic Instability (Deuterium Exchange): The deuterium labels on 1-Octen-3-ol-d3 can be unstable under certain conditions, leading to their exchange with protons from the solvent or matrix. This results in a decrease in the signal of the deuterated internal standard and an overestimation of the native analyte concentration.
Q2: What are matrix effects and how do they impact my results?
Matrix effects are a result of the alteration of ionization efficiency of the target analyte due to the presence of co-eluting components in the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of quantification. In complex matrices like plasma, phospholipids are a major contributor to matrix effects.
Q3: How can I minimize matrix effects in my 1-Octen-3-ol-d3 analysis?
Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting 1-Octen-3-ol-d3. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and isolating the analyte of interest.
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids.
-
Protein Precipitation: Often used for plasma and serum samples to remove proteins, but may not effectively remove other interfering substances like phospholipids.
-
-
Chromatographic Separation: Optimizing the GC or LC method to separate 1-Octen-3-ol-d3 from co-eluting matrix components is crucial. This can involve adjusting the column chemistry, mobile phase gradient (for LC), or temperature program (for GC).
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for consistent matrix effects.[2]
Q4: What is deuterium exchange and how can I prevent it?
Deuterium exchange is the replacement of a deuterium atom on your internal standard with a hydrogen atom from the surrounding environment (e.g., solvent, sample matrix). This can be influenced by factors such as pH and temperature. Acidic or basic conditions can promote the exchange of deuterons, particularly those on hydroxyl groups.
To prevent deuterium exchange:
-
Maintain a neutral pH during sample preparation and storage whenever possible.
-
Avoid prolonged exposure to high temperatures.
-
Use aprotic solvents where feasible during extraction and reconstitution steps.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for 1-Octen-3-ol-d3 in GC-MS Analysis
| Possible Cause | Troubleshooting Step |
| Active Sites in the GC System: | Active sites in the injector liner, column, or detector can interact with the hydroxyl group of 1-octen-3-ol, leading to peak tailing. Solution: Use a deactivated liner and a column specifically designed for the analysis of polar compounds. Consider derivatization to block the active hydroxyl group. |
| Co-eluting Matrix Components: | Interfering compounds from the matrix can affect the chromatography. Solution: Improve sample cleanup using SPE or LLE. Optimize the GC temperature program to enhance separation. |
| Injector Temperature Too Low: | Insufficient vaporization of the analyte in the injector can cause peak broadening. Solution: Optimize the injector temperature to ensure complete and rapid vaporization of 1-octen-3-ol. |
Issue 2: High Variability in Quantification Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects: | The extent of ion suppression or enhancement can vary between samples.[1] Solution: Implement a more robust sample preparation method to remove a wider range of matrix components. Utilize a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for variability. Ensure the internal standard is added at the earliest possible stage of the sample preparation process. |
| Internal Standard Instability (Deuterium Exchange): | If the deuterium label is exchanging, the internal standard response will be inconsistent. Solution: Check the pH of all solutions used in the sample preparation. Avoid extreme pH values. Analyze samples as quickly as possible after preparation. |
| Sample Inhomogeneity: | For solid or semi-solid matrices, the analyte may not be evenly distributed. Solution: Ensure thorough homogenization of the sample before extraction. |
Issue 3: Inaccurate Quantification (Poor Accuracy)
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression or Enhancement: | A consistent matrix effect is leading to a systematic error in quantification.[3] Solution: Prepare calibration curves in a matrix that matches the study samples (matrix-matched calibration).[2] Alternatively, use the standard addition method for a subset of samples to assess the degree of matrix effect. |
| Loss of Analyte During Sample Preparation: | The extraction efficiency may be low or variable. Solution: Optimize the extraction procedure. Evaluate different SPE sorbents or LLE solvents. Perform recovery experiments to determine the extraction efficiency. |
| Isotopic Contribution from Unlabeled Analyte: | If the unlabeled 1-octen-3-ol in the sample has a natural isotopic abundance that contributes to the mass channel of the deuterated internal standard, this can lead to inaccuracies. Solution: Ensure that the mass spectrometer has sufficient resolution to distinguish between the analyte and the internal standard. Check the purity of the internal standard. |
Experimental Protocols & Methodologies
While a universally validated method for 1-Octen-3-ol-d3 was not found in the public literature, a general workflow can be adapted from methods for similar volatile compounds in complex matrices. Below is a generalized protocol for the analysis of 1-Octen-3-ol in wine by Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS, which can be a starting point for method development.
Analyte: 1-Octen-3-ol Matrix: Wine
Sample Preparation (HS-SPME):
-
Pipette 5 mL of the wine sample into a 20 mL headspace vial.
-
Add a known amount of internal standard (e.g., 1-Octen-3-ol-d3).
-
Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
-
Equilibrate the sample at 40°C for 15 minutes with agitation.
-
Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C.
GC-MS Analysis:
-
GC System: Agilent 7890A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Injector: Splitless mode at 250°C
-
Oven Program: 40°C for 2 min, then ramp to 220°C at 5°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS System: Agilent 5975C or equivalent
-
Ionization: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
1-Octen-3-ol: m/z 57, 83, 110
-
1-Octen-3-ol-d3: m/z 60, 86, 113 (example ions, will depend on the labeling pattern)
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in 1-Octen-3-ol-d3 quantification.
Caption: Troubleshooting workflow for 1-Octen-3-ol-d3 quantification.
This guide is intended to provide a starting point for addressing common issues. Specific experimental conditions and matrices may require further method development and validation.
References
Improving peak shape and resolution for 1-Octen-3-ol and its d3-analog
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) analysis of 1-octen-3-ol and its deuterated analog (d3-1-octen-3-ol), with a focus on improving peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor peak shape (tailing) when analyzing 1-octen-3-ol?
A1: Peak tailing for polar compounds like 1-octen-3-ol, which is a secondary alcohol, is often caused by unwanted interactions with active sites within the GC system. These active sites can be exposed silanol groups in the injector liner, on the column stationary phase, or even on glass wool packing. To mitigate this, use a fresh, deactivated injector liner and a high-quality, inert GC column. If tailing persists, trimming a small portion (10-20 cm) from the front of the column can remove accumulated non-volatile residues and active sites.
Q2: How can I improve the resolution between the enantiomers of 1-octen-3-ol?
A2: The separation of 1-octen-3-ol enantiomers requires a chiral stationary phase. Columns with derivatized cyclodextrins are highly effective. Specifically, a β-cyclodextrin column, such as an Rt-βDEXsa, is recommended for providing the best separation of 1-octen-3-ol enantiomers[1][2]. Optimizing the temperature program with a slow ramp rate (e.g., 2°C/min) can further enhance resolution[1]. Additionally, adjusting the carrier gas linear velocity can significantly impact chiral separations; for hydrogen, a linear velocity of around 80 cm/sec often provides maximum enantiomeric separation[1].
Q3: My d3-1-octen-3-ol internal standard is not co-eluting perfectly with the native 1-octen-3-ol. Is this normal?
A3: Yes, it is not uncommon for deuterated internal standards to exhibit slightly different retention times than their non-deuterated counterparts in gas chromatography. Typically, the deuterated analog will elute slightly earlier. This phenomenon is due to the subtle differences in the physicochemical properties of the molecule resulting from the substitution of hydrogen with deuterium. While perfect co-elution is the ideal for internal standards, as long as the peak shape is good and the response is consistent, this slight retention time difference is generally acceptable for quantitative analysis.
Q4: I am observing broad or split peaks for both 1-octen-3-ol and its d3-analog. What could be the cause?
A4: Broad or split peaks can arise from several issues. If using a splitless injection, the initial oven temperature may be too high, preventing proper solvent focusing at the head of the column. For volatile analytes, the initial oven temperature should ideally be set about 20°C below the boiling point of the solvent. Another potential cause is an incorrect injection volume or a mismatch between the syringe volume and the injected volume, leading to sample backflash in the inlet. Lastly, a poorly cut or improperly installed GC column can create dead volume and lead to peak distortion.
Q5: My MS detector is producing jagged or triangular peaks. How can I fix this?
A5: This issue is often related to an insufficient data acquisition rate (scan speed) on the mass spectrometer. If the scan rate is too low, the detector may only acquire a few data points across the eluting peak, resulting in a poor representation of the peak shape. This is especially problematic for narrow, early-eluting peaks. To resolve this, increase the MS scan rate to ensure at least 10-15 data points are collected across each peak. If a full scan is too slow, consider using Selected Ion Monitoring (SIM) mode, which monitors a smaller mass range and allows for a significantly faster scan rate, leading to improved peak shape.
Troubleshooting Guides
Poor Peak Shape: Tailing Peaks
| Potential Cause | Troubleshooting Step |
| Active Sites in Injector | Replace the injector liner with a new, deactivated liner. |
| Column Contamination | Trim 10-20 cm from the front of the GC column. |
| Active Sites on Column | Use a highly inert ("-MS" or similar designation) column. |
| Inappropriate Liner Packing | If using glass wool, ensure it is deactivated. |
| Low Injector Temperature | Increase the injector temperature to ensure complete volatilization. |
Poor Resolution
| Potential Cause | Troubleshooting Step |
| Incorrect GC Column | For enantiomer separation, ensure a chiral column (e.g., β-cyclodextrin) is used. |
| Suboptimal Temperature Program | Decrease the oven ramp rate (e.g., from 5°C/min to 2°C/min). |
| Incorrect Carrier Gas Flow Rate | Optimize the linear velocity of the carrier gas. For hydrogen, try increasing the velocity. |
| Column Overload | Dilute the sample to reduce the amount of analyte injected on-column. |
| Poor Peak Focusing | For splitless injections, lower the initial oven temperature. |
Issues with d3-Analog Internal Standard
| Potential Cause | Troubleshooting Step |
| Slight Retention Time Shift | This is often normal. As long as peak shape and response are good, it is acceptable. |
| Poor Peak Shape of d3-IS | The same troubleshooting steps for the native analyte apply (check for active sites, etc.). |
| Inconsistent Response | Ensure the internal standard solution is homogeneous and accurately spiked into all samples and standards. Check for potential matrix effects that may disproportionately affect the d3-analog. |
Experimental Protocols
Chiral GC-MS Analysis of 1-Octen-3-ol and d3-1-Octen-3-ol
This protocol provides a general guideline. Optimization may be required based on the specific instrument and sample matrix.
1. Sample Preparation:
-
Prepare a stock solution of 1-octen-3-ol and d3-1-octen-3-ol in a suitable solvent (e.g., methanol or ethyl acetate).
-
Create a series of calibration standards by diluting the stock solution.
-
Spike a known amount of the d3-1-octen-3-ol internal standard into all calibration standards and samples.
2. GC-MS Parameters:
| Parameter | Value | Notes |
| GC Column | Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A chiral column is essential for enantiomeric separation. |
| Injector | Split/Splitless | Splitless injection is suitable for trace analysis. |
| Injector Temperature | 230 °C | |
| Splitless Hold Time | 1 min | |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium or Hydrogen | Hydrogen may provide better resolution at higher linear velocities. |
| Linear Velocity | Constant flow at ~40 cm/sec (Helium) or ~80 cm/sec (Hydrogen) | Optimize for best resolution. |
| Oven Program | 40 °C (hold 2 min), ramp to 180 °C at 2 °C/min, then ramp to 230 °C at 10 °C/min (hold 5 min) | The slow initial ramp is crucial for chiral separation. |
| MS Transfer Line Temp | 240 °C | |
| Ion Source Temperature | 230 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Acquisition Mode | Full Scan (m/z 40-200) or SIM | For improved peak shape and sensitivity, use SIM mode. |
| SIM Ions (1-Octen-3-ol) | m/z 57, 85, 113 | Select characteristic ions. |
| SIM Ions (d3-1-Octen-3-ol) | m/z 60, 88, 116 | Adjust for the mass shift due to deuterium. |
| Scan Speed | > 5 scans/sec | Ensure sufficient data points across the peak. |
Visualizations
References
Troubleshooting low recovery of 1-Octen-3-ol - d3 in sample prep
Technical Support Center: 1-Octen-3-ol-d3 Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to the low recovery of 1-Octen-3-ol-d3 during sample preparation. As a deuterated internal standard, its recovery is critical for the accurate quantification of native 1-Octen-3-ol.
Frequently Asked Questions (FAQs)
Q1: I'm observing consistently low recovery of my internal standard, 1-Octen-3-ol-d3. What are the most likely causes?
Low recovery of 1-Octen-3-ol-d3 is a common issue stemming from its specific chemical properties. As a semi-volatile secondary alcohol, the primary causes of loss are related to evaporation, inefficient extraction, thermal degradation, and adsorption to surfaces.[1][2][3] A systematic evaluation of your sample preparation workflow is the best approach to identify the specific step causing the loss.
Key Physicochemical Properties of 1-Octen-3-ol:
| Property | Value | Significance for Sample Prep |
| Molecular Formula | C₈H₁₆O | --- |
| Molecular Weight | 128.21 g/mol | --- |
| Boiling Point | 84-85 °C at 25 mmHg[4] | High volatility; prone to evaporative loss during heating or concentration steps. |
| Synonyms | Mushroom alcohol, Octenol[1] | Indicates its common presence in natural matrices. |
| Solubility | Not miscible or difficult to mix in water[5] | Influences choice of solvents for Liquid-Liquid and Solid-Phase Extraction. |
| Chemical Class | Secondary Alcohol | Can be susceptible to oxidation or degradation under harsh pH or high-temperature conditions. |
Q2: How does the volatility of 1-Octen-3-ol-d3 affect its recovery, and how can I minimize these losses?
The high volatility of 1-Octen-3-ol is a major contributor to its loss during sample preparation.[6][7] Any step that involves elevated temperatures, vacuum, or aggressive gas flow can lead to significant evaporative losses.
Mitigation Strategies:
-
Concentration Step: When concentrating your sample (e.g., using a nitrogen evaporator), use a gentle stream of nitrogen and maintain a low temperature (e.g., <30°C). Avoid complete dryness, as this can lead to the loss of volatile compounds.[3]
-
Temperature Control: Keep samples cool throughout the preparation process. Perform extractions at room temperature or on ice where possible. Be mindful of heat generated during steps like sonication.
-
Sealed Containers: Use vials with tight-sealing caps (e.g., PTFE-lined) for all sample transfers and storage to minimize headspace losses.
Troubleshooting Specific Extraction Techniques
Q3: What are the best practices for Liquid-Liquid Extraction (LLE) to improve the recovery of 1-Octen-3-ol-d3?
Liquid-Liquid Extraction (LLE) efficiency depends on maximizing the partitioning of the analyte from the aqueous phase into an immiscible organic solvent.[8] Given that 1-Octen-3-ol is poorly soluble in water, LLE is a suitable technique, but optimization is key.[5]
Troubleshooting Guide for LLE
| Potential Cause | Recommended Action | Rationale |
| Incorrect Solvent Choice | Use a water-immiscible organic solvent with appropriate polarity, such as dichloromethane (DCM) or ethyl acetate.[9] | The solvent must effectively solvate the moderately polar alcohol while remaining separate from the aqueous sample matrix.[10] |
| Suboptimal Sample pH | Adjust the sample to a neutral or slightly acidic pH (e.g., pH 6-7).[11][12] | While 1-Octen-3-ol is not strongly ionizable, extreme pH can promote degradation of some organic molecules. Maintaining neutrality is a safe starting point. |
| Insufficient Partitioning | Increase the solvent-to-sample volume ratio (e.g., up to 7:1) and/or perform multiple, sequential extractions with smaller volumes of solvent.[8][13] | Multiple extractions are more efficient at recovering the analyte than a single extraction with a large volume. |
| Poor Phase Separation | Add salt ("salting out"), such as sodium chloride or sodium sulfate, to the aqueous layer to increase its ionic strength.[8] | This reduces the solubility of organic compounds in the aqueous phase, driving more of the analyte into the organic solvent. |
| Analyte Loss During Evaporation | Use a gentle evaporation method (e.g., Kuderna-Danish concentrator or low-flow nitrogen) and avoid heating. Do not evaporate to complete dryness.[3] | Minimizes the loss of the volatile analyte along with the extraction solvent. |
Q4: I'm using Solid-Phase Extraction (SPE). What are the common pitfalls leading to low recovery?
Solid-Phase Extraction (SPE) is highly effective but requires careful optimization of each step.[14] Low recovery can occur if the analyte fails to bind to the sorbent, is washed away prematurely, or is not fully eluted.
Troubleshooting Guide for SPE (Reversed-Phase, e.g., C18)
| Potential Cause | Recommended Action | Rationale |
| Improper Sorbent Conditioning | Pre-wet the sorbent with a water-miscible organic solvent (e.g., methanol), followed by equilibration with water or buffer. Do not let the sorbent dry out before loading the sample.[14] | Conditioning activates the hydrophobic C18 chains, ensuring proper interaction with the analyte. |
| Analyte Breakthrough During Loading | Ensure the sample is loaded at a slow, consistent flow rate (~1 drop per second).[15] If the sample has high organic content, dilute it with water first. | A fast flow rate prevents the analyte from having sufficient time to partition from the mobile phase onto the stationary phase. |
| Overly Aggressive Wash Step | Use a wash solvent that is weak enough to remove interferences without eluting the analyte. Start with 100% water and add small amounts of organic solvent (e.g., 5-10% methanol) if a stronger wash is needed. | The goal is to remove polar impurities while ensuring the moderately non-polar 1-Octen-3-ol remains bound to the C18 sorbent. |
| Incomplete Elution | Use a strong, water-miscible organic solvent like acetonitrile, methanol, or ethyl acetate. Ensure sufficient volume is used to pass through the entire sorbent bed (consider 2-3 bed volumes). | The elution solvent must be strong enough to disrupt the hydrophobic interactions between the analyte and the sorbent. |
| Suboptimal Sample pH | Adjust the sample pH to be neutral (~7) before loading.[15] | This ensures the analyte is in its neutral form, maximizing retention on a reversed-phase sorbent. |
General Sample Handling and Other Factors
Q5: Could my glassware or lab consumables be causing low recovery?
Yes, non-specific adsorption to surfaces can be a significant source of analyte loss, especially at low concentrations.
Recommendations:
-
Use Silanized Glassware: Deactivating the glass surface with silanization reduces the number of active sites where polar analytes can bind.
-
Low-Binding Plastics: If using plasticware (e.g., pipette tips, microcentrifuge tubes), opt for products specifically designed to be "low-binding."
-
Minimize Transfers: Each transfer from one container to another introduces a risk of both adsorption and evaporative loss. Design your workflow to use the minimum number of vessels.
Q6: Does temperature or pH play a role in the degradation of 1-Octen-3-ol-d3?
Yes, both factors can contribute to analyte degradation.
-
Temperature: Thermal treatment has been shown to cause the degradation of C8 compounds, including 1-Octen-3-ol.[16] It is crucial to avoid excessive heat during all stages of sample preparation, including storage.
-
pH: While stable in neutral conditions, extreme pH levels (highly acidic or alkaline) can potentially lead to degradation or catalyze side reactions. Studies on related fungal processes show that 1-Octen-3-ol production and stability can be pH-dependent, often favoring conditions near neutral.[11][12][17]
Experimental Workflow and Protocols
Best-Practice Protocol: Reversed-Phase SPE for 1-Octen-3-ol-d3 from an Aqueous Sample
This protocol outlines a generalized procedure for extracting 1-Octen-3-ol-d3 using a C18 SPE cartridge.
-
Sample Pre-treatment:
-
Adjust the sample pH to ~7.0 using a suitable buffer or dilute acid/base.
-
Centrifuge or filter the sample to remove any particulates.
-
-
SPE Cartridge Conditioning:
-
Pass 1-2 cartridge volumes of methanol through the C18 cartridge.
-
Pass 1-2 cartridge volumes of deionized water. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow and steady flow rate (e.g., 1 mL/minute).[15]
-
-
Washing:
-
Wash the cartridge with 1-2 cartridge volumes of deionized water to remove salts and polar interferences.
-
If a stronger wash is needed, use a weak organic mix (e.g., 5% methanol in water).
-
-
Drying:
-
Dry the sorbent bed thoroughly by applying a vacuum or positive pressure for 5-10 minutes to remove excess water. This step is critical for ensuring efficient elution with an organic solvent.[15]
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the analyte with 1-2 cartridge volumes of a strong organic solvent (e.g., ethyl acetate or acetonitrile). Allow the solvent to soak the sorbent for a minute before drawing it through to ensure complete elution.
-
-
Final Concentration:
-
If concentration is necessary, evaporate the eluate under a gentle stream of nitrogen at low heat (<30°C).
-
Reconstitute the residue in a solvent compatible with your analytical instrument (e.g., mobile phase for LC-MS).
-
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process to diagnose the cause of low recovery for 1-Octen-3-ol-d3.
Caption: Troubleshooting workflow for low 1-Octen-3-ol-d3 recovery.
References
- 1. 1-Octen-3-ol - Wikipedia [en.wikipedia.org]
- 2. 1-Octen-3-ol | 3391-86-4 [chemicalbook.com]
- 3. welchlab.com [welchlab.com]
- 4. 1-Octen-3-ol 98 3391-86-4 [sigmaaldrich.com]
- 5. Natural 1-Octen-3-ol manufacturers and suppliers in China - ODOWELL [odowell.com]
- 6. epa.gov [epa.gov]
- 7. Loss of Volatile Metabolites during Concentration of Metabolomic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. economysolutions.in [economysolutions.in]
- 11. researchgate.net [researchgate.net]
- 12. Formation of 1-octen-3-ol from Aspergillus flavus conidia is accelerated after disruption of cells independently of Ppo oxygenases, and is not a main cause of inhibition of germination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. news-medical.net [news-medical.net]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. 1-Octen-3-ol inhibits conidia germination of Penicillium paneum despite of mild effects on membrane permeability, respiration, intracellular pH, and changes the protein composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing isotopic exchange of deuterium in 1-Octen-3-ol - d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing isotopic exchange of deuterium in 1-Octen-3-ol-d3. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for 1-Octen-3-ol-d3?
A1: Isotopic exchange is a process where a deuterium (D) atom in a molecule is replaced by a protium (H) atom from the surrounding environment, such as from solvents or reagents. For 1-Octen-3-ol-d3, this can lead to a loss of isotopic purity, which is critical for its use as an internal standard in quantitative mass spectrometry-based analyses or in mechanistic studies. The deuteration is often at the C-3 position and the hydroxyl group, both of which can be susceptible to exchange under certain conditions.
Q2: Which deuterium atoms in 1-Octen-3-ol-d3 are most susceptible to exchange?
A2: The deuterium on the hydroxyl group (-OD) is highly susceptible to exchange with protons from protic solvents (e.g., water, methanol) and is considered a labile proton. The deuterium at the C-3 position (the carbon bearing the hydroxyl group) is generally more stable but can undergo exchange under acidic or basic conditions, or in the presence of certain metal catalysts.[1][2]
Q3: What experimental conditions can promote deuterium exchange?
A3: Several factors can promote the unwanted exchange of deuterium:
-
pH: Both strongly acidic and strongly basic conditions can catalyze the exchange of deuterium atoms, particularly those on carbon atoms adjacent to functional groups.[2][3] The exchange rate is generally minimized at a pH of approximately 2.5-3.[4]
-
Temperature: Higher temperatures accelerate the rate of isotopic exchange.
-
Solvents: Protic solvents (e.g., water, alcohols, carboxylic acids) are a direct source of protons and can facilitate exchange, especially for the hydroxyl deuterium.
-
Catalysts: Certain transition metal catalysts, such as platinum or ruthenium, can facilitate H-D exchange.[1]
-
Enzymes: Some enzymes may catalyze reactions that can lead to the loss of deuterium.
Q4: How can I store 1-Octen-3-ol-d3 to maintain its isotopic purity?
A4: To minimize isotopic exchange during storage, 1-Octen-3-ol-d3 should be stored in an inert, aprotic solvent (e.g., anhydrous acetonitrile, dioxane, or THF) in a tightly sealed container to prevent exposure to atmospheric moisture. It is also advisable to store it at low temperatures (e.g., -20°C or -80°C) to reduce the rate of any potential exchange reactions.
Q5: What analytical techniques can be used to determine the isotopic purity of my 1-Octen-3-ol-d3 sample?
A5: The primary methods for determining isotopic purity are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of a signal corresponding to a proton that has been replaced by deuterium.[5] More powerfully, ²H (Deuterium) NMR can directly detect and quantify the deuterium atoms at different positions in the molecule.[6][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can distinguish between the deuterated and non-deuterated isotopologues of 1-Octen-3-ol, allowing for the calculation of isotopic enrichment.[4] This is often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of isotopic purity in my sample after a reaction. | Reaction conditions are too harsh. | - Lower the reaction temperature if possible.- Use aprotic solvents if the reaction chemistry allows.- Avoid strongly acidic or basic conditions. If necessary, use milder acids or bases and shorter reaction times. |
| Presence of a catalyst promoting H/D exchange. | - If a metal catalyst is necessary, screen for alternatives known to have lower H/D exchange activity.- Minimize the catalyst loading and reaction time. | |
| Aqueous workup. | - Minimize the duration of contact with aqueous phases.- Use D₂O-based aqueous solutions for extraction if compatible with the experimental goals.- Work at low temperatures (on an ice bath) during the workup. | |
| Isotopic purity decreases during sample analysis by LC-MS. | Back-exchange during chromatography. | - Use a mobile phase with a low pH (e.g., 0.1% formic acid in water/acetonitrile), as the H/D exchange rate is often minimized around pH 2.5-3.[4]- Keep the LC system, including the autosampler, cooled to minimize exchange while samples are waiting for injection.- Minimize the analysis time by using shorter gradients or faster flow rates where possible.[8] |
| Exchange in the ion source. | - Optimize ion source parameters, such as temperature, to minimize in-source exchange. | |
| Inconsistent results in quantitative assays. | Variable loss of deuterium across samples and standards. | - Ensure that all samples, standards, and quality controls are processed under identical conditions (time, temperature, pH).- Prepare calibration standards in a matrix that closely matches the study samples to ensure any exchange that occurs is consistent. |
| ¹H NMR shows unexpected proton signals where deuterium should be. | Significant deuterium exchange has occurred. | - Re-evaluate the storage and handling procedures for the deuterated standard.- Purify the standard if necessary, though this can be challenging.- Acquire a new, high-purity standard. |
Experimental Protocols
Protocol: Assessing the Isotopic Stability of 1-Octen-3-ol-d3 under Simulated Experimental Conditions
This protocol outlines a general procedure to evaluate the stability of the deuterium label on 1-Octen-3-ol-d3 when exposed to conditions mimicking a planned experiment.
1. Materials:
-
1-Octen-3-ol-d3
-
Proposed solvents (protic and aprotic)
-
Buffers to simulate acidic, neutral, and basic conditions (e.g., phosphate-buffered saline, formic acid solution, ammonium hydroxide solution)
-
Internal standard (for quantification, if necessary)
-
Anhydrous solvents for quenching and dilution (e.g., acetonitrile)
-
LC-MS or NMR instrumentation
2. Procedure:
-
Sample Preparation: Prepare a stock solution of 1-Octen-3-ol-d3 in an anhydrous aprotic solvent (e.g., acetonitrile).
-
Incubation:
-
In separate vials, aliquot the stock solution and add the test solutions (e.g., acidic buffer, basic buffer, protic solvent).
-
Prepare a control sample by adding only the anhydrous aprotic solvent.
-
Incubate the vials at the desired experimental temperature (e.g., room temperature, 37°C, 60°C).
-
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each vial.
-
Quenching (for LC-MS analysis):
-
Immediately dilute the aliquot into a cold (on an ice bath) solution of 0.1% formic acid in anhydrous acetonitrile. This will lower the pH and temperature to minimize further exchange.[4]
-
-
Analysis:
-
LC-MS: Analyze the quenched samples by LC-MS. Monitor the ion intensities for both the deuterated (d3) and non-deuterated (d0) forms of 1-Octen-3-ol.
-
NMR: For NMR analysis, the sample can be directly analyzed after the incubation period. Acquire a ²H NMR spectrum to quantify the deuterium at specific positions.
-
-
Data Analysis:
-
Calculate the percentage of deuterium remaining at each time point relative to the t=0 sample.
-
Plot the percentage of deuterium remaining versus time for each condition to determine the rate of exchange.
-
Visualizations
Caption: Potential pathways for deuterium exchange in 1-Octen-3-ol-d3.
Caption: A logical workflow for troubleshooting the loss of isotopic purity.
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the appropriate GC column for 1-Octen-3-ol analysis
Technical Support Center: Analysis of 1-Octen-3-ol
Welcome to our technical support center. This guide provides comprehensive information on selecting the appropriate Gas Chromatography (GC) column for the analysis of 1-Octen-3-ol, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is 1-Octen-3-ol and what are its key chemical properties for GC analysis?
A1: 1-Octen-3-ol, also known as mushroom alcohol, is a volatile organic compound with a distinct earthy, mushroom-like aroma.[1] For the purpose of GC analysis, its key properties are:
-
Molecular Formula: C₈H₁₆O[2]
-
Molecular Weight: 128.21 g/mol [3]
-
Boiling Point: Approximately 174-175 °C at atmospheric pressure.[2][4]
-
Polarity: 1-Octen-3-ol is a secondary alcohol, possessing both a polar hydroxyl (-OH) group and a non-polar eight-carbon chain.[2][5] This amphiphilic nature is a critical consideration for column selection.
Q2: What is the most critical factor in selecting a GC column for 1-Octen-3-ol analysis?
A2: The most important factor is the stationary phase chemistry . The goal is to choose a stationary phase that provides good separation of 1-Octen-3-ol from other components in your sample matrix. The choice between a non-polar, mid-polar, or polar column will depend on the overall composition of your sample and the specific separation required.
Q3: Which stationary phases are generally recommended for 1-Octen-3-ol analysis?
A3: Both polar and non-polar stationary phases can be used effectively for 1-Octen-3-ol analysis, depending on the analytical goal.
-
Non-polar columns: Phases like 5% Phenyl Polysiloxane (e.g., DB-5, HP-5ms) are commonly used for general profiling of volatile and semi-volatile compounds.[3][6] They separate analytes primarily based on boiling point.
-
Polar columns: Polyethylene Glycol (PEG) phases (e.g., DB-WAX, HP-INNOWax) are highly effective for separating polar compounds like alcohols.[2] These columns provide stronger retention for 1-Octen-3-ol, which can be beneficial for resolving it from non-polar matrix components.
Q4: How does my sample matrix influence column selection?
A4: The sample matrix is a crucial consideration.
-
Simple matrices (e.g., standard solutions): A general-purpose non-polar column like a DB-5ms may be sufficient.
-
Complex matrices (e.g., essential oils, food extracts, biological fluids): A polar column, such as a DB-WAX, is often preferred to move the polar 1-Octen-3-ol away from potential non-polar interferences.[7] Using two columns of different polarity (e.g., a DB-5 and a DB-WAX) can also be a powerful technique for confirming compound identity based on retention indices.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Peak Tailing for 1-Octen-3-ol | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Inappropriate column polarity. | 1. Use a deactivated or ultra-inert inlet liner. 2. Bake out the column according to manufacturer's instructions. If contamination persists, trim the first few centimeters of the column. 3. Consider using a more polar column (e.g., DB-WAX) which has a higher affinity for alcohols. |
| Co-elution with other compounds | 1. Insufficient separation on the current column. 2. Sub-optimal oven temperature program. | 1. Switch to a column with a different selectivity (e.g., from non-polar to polar). 2. Optimize the oven temperature ramp. A slower ramp rate can improve resolution. |
| Poor Reproducibility of Retention Times | 1. Leaks in the GC system. 2. Inconsistent oven temperature. 3. Column degradation. | 1. Perform a leak check of the system. 2. Ensure the GC oven is properly calibrated and functioning. 3. Replace the column if it is old or has been subjected to harsh conditions. |
GC Column Recommendations for 1-Octen-3-ol Analysis
The following table summarizes recommended GC columns for the analysis of 1-Octen-3-ol, based on published data and common applications.
| Stationary Phase | Polarity | Common Trade Names | Typical Dimensions | Applications |
| 5% Phenyl - 95% Dimethylpolysiloxane | Low-polarity | DB-5, HP-5ms, Rxi-5ms | 30 m x 0.25 mm x 0.25 µm | General purpose screening, analysis in less complex matrices.[3][9] |
| Polyethylene Glycol (PEG) | High-polarity | DB-WAX, HP-INNOWax | 30 m x 0.25 mm x 0.25 µm | Analysis of alcohols and polar compounds, complex matrices like food and beverages.[2][7] |
| Trifluoropropylmethyl Polysiloxane | Mid-polarity | DB-210, Rtx-200 | 30 m x 0.25 mm x 0.25 µm | Alternative selectivity for complex samples. |
Detailed Experimental Protocol
This protocol provides a general starting point for the GC-MS analysis of 1-Octen-3-ol. Optimization may be required based on your specific instrumentation and sample matrix.
1. Sample Preparation:
-
For liquid samples (e.g., beverages, essential oils), a dilution with a suitable solvent (e.g., methanol or dichloromethane) is recommended.
-
For solid samples, a solvent extraction or headspace solid-phase microextraction (HS-SPME) can be employed. For HS-SPME, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used.[3]
2. GC-MS Parameters:
| Parameter | Recommended Setting |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)[3] |
| Injector | Split/Splitless, 250 °C |
| Injection Mode | Split (e.g., 10:1) for concentrated samples, Splitless for trace analysis |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 50 °C, hold for 2 min Ramp: 10 °C/min to 280 °C Hold: 5 min at 280 °C |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 35-350 amu |
3. Data Analysis:
-
Identify 1-Octen-3-ol by its retention time and mass spectrum. Key mass fragments for 1-Octen-3-ol are m/z 57, 41, 83, and 69.
-
Quantification is typically performed using an internal or external standard calibration curve.
GC Column Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate GC column for your 1-Octen-3-ol analysis.
Caption: Workflow for selecting a GC column for 1-Octen-3-ol analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. The Kovats Retention Index: 1-Octen-3-ol (C8H16O) [pherobase.com]
- 3. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. Human Metabolome Database: Showing metabocard for (R)-1-Octen-3-ol (HMDB0031299) [hmdb.ca]
- 6. 1-Octen-3-ol [webbook.nist.gov]
- 7. agilent.com [agilent.com]
- 8. phytochemia.com [phytochemia.com]
- 9. agilent.com [agilent.com]
Enhancing the sensitivity of 1-Octen-3-ol - d3 detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection and quantification of 1-octen-3-ol and its deuterated internal standard, 1-octen-3-ol-d3.
Frequently Asked Questions (FAQs)
Q1: What is 1-octen-3-ol-d3, and why is it used in analysis? A1: 1-Octen-3-ol-d3 is a deuterated form of 1-octen-3-ol, a volatile organic compound (VOC) known for its characteristic mushroom-like odor.[1][2] In analytical chemistry, deuterated compounds like this are excellent internal standards for quantification using stable isotope dilution assays (SIDA).[3][4] Because it has nearly identical chemical and physical properties to the non-deuterated analyte (1-octen-3-ol), it co-elutes during chromatography and experiences similar behavior during sample preparation and ionization. This allows it to accurately correct for analyte losses during extraction and for matrix effects in the mass spectrometer, leading to highly accurate and precise quantification.[5]
Q2: Which analytical technique is most suitable for detecting 1-octen-3-ol-d3 at trace levels? A2: The gold standard for analyzing volatile compounds like 1-octen-3-ol is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[6][7] For enhanced sensitivity, this is often preceded by a sample concentration step. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique that is highly effective for isolating and concentrating volatile and semi-volatile analytes from a sample matrix before GC-MS analysis.[8][9]
Q3: How can I improve the extraction efficiency of 1-octen-3-ol using SPME? A3: To improve extraction efficiency, consider the following optimizations:
-
Fiber Selection: The choice of SPME fiber coating is critical. For a broad range of analytes including alcohols, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective.[10] A PDMS/DVB phase is also recommended for volatile polar analytes like alcohols.[10]
-
Extraction Time and Temperature: Increasing the incubation time and temperature of the sample can enhance the partitioning of analytes into the headspace and onto the SPME fiber. However, excessive temperatures can degrade certain analytes, so optimization is key.[10]
-
Sample Matrix Modification: Adding salt ("salting out") to aqueous samples can decrease the solubility of 1-octen-3-ol and increase its volatility, driving more of the analyte into the headspace for extraction.[10]
-
Advanced SPME Geometries: Consider using newer technologies like SPME Arrow, which has a larger phase volume and surface area, providing higher extraction efficiency and greater mechanical stability compared to traditional fibers.[10][11]
Q4: What is a Stable Isotope Dilution Assay (SIDA) and how does it apply here? A4: A Stable Isotope Dilution Assay (SIDA) is a highly accurate quantification method used in mass spectrometry.[4] It involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, 1-octen-3-ol-d3) to the sample at the earliest stage of preparation.[5] This labeled compound serves as an internal standard. By measuring the ratio of the signal from the native analyte to the signal from the labeled standard, one can precisely calculate the concentration of the native analyte.[4][5] This method is considered a primary ratio method as it effectively compensates for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 1-octen-3-ol-d3.
Issue 1: Low or No Signal for 1-Octen-3-ol-d3
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Optimize your SPME or other extraction parameters. Verify that the chosen SPME fiber is appropriate for volatile alcohols.[10] Increase extraction time and temperature. Consider matrix modifications like salting out.[10] |
| Analyte Degradation | 1-octen-3-ol can be formed from the degradation of its glycoside precursor during sample processing or from the oxidation of fatty acids.[12][13] Ensure sample storage conditions are appropriate (e.g., -80°C) and minimize freeze-thaw cycles. Check the pH of your sample matrix. |
| GC-MS Inlet Issues | Ensure the GC inlet temperature is high enough for efficient thermal desorption from the SPME fiber (typically around 250°C), but not so high as to cause thermal degradation.[7] Check for leaks in the inlet liner or septum. |
| Incorrect MS Parameters | Verify the mass spectrometer is set to monitor the correct mass-to-charge (m/z) ions for 1-octen-3-ol-d3. The molecular weight of the non-deuterated form is 128.21 g/mol .[14] The deuterated form will be slightly higher. Check the fragmentation pattern to select appropriate quantifier and qualifier ions.[15] |
Issue 2: High Background Noise or Contamination
| Possible Cause | Recommended Solution |
| Contaminated SPME Fiber | Condition the SPME fiber according to the manufacturer's instructions before first use and run a fiber blank between samples to check for carryover. |
| System Contamination | Check for leaks in the GC-MS system, which can introduce atmospheric contaminants like nitrogen and oxygen.[16] Bake out the GC column and clean the MS ion source if necessary. |
| Sample Matrix Interferences | The sample matrix itself can contain numerous interfering compounds. Optimize the SPME fiber for higher selectivity.[8] Employ a more rigorous sample cleanup procedure if possible, or use comprehensive two-dimensional gas chromatography (GCxGC-TOF-MS) for enhanced separation of complex mixtures.[7] |
Issue 3: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Active Sites in GC System | Alcohols are polar and can interact with active sites in the inlet liner or column, causing peak tailing. Use an ultra-inert inlet liner and column.[16] |
| Improper Flow Rate | Optimize the helium carrier gas flow rate. A typical flow rate is around 1.2 mL/min.[7] |
| Column Overload | If the peak is fronting, you may be injecting too much analyte. Reduce the SPME extraction time or dilute the sample. |
| Inlet Temperature Too Low | A low inlet temperature can cause slow volatilization of the analyte, leading to band broadening and tailing peaks. Ensure the temperature is sufficient for rapid desorption. |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low sensitivity issues.
Caption: A logical workflow for diagnosing and resolving low sensitivity issues.
Experimental Protocols
Protocol 1: HS-SPME-GC-MS Analysis of 1-Octen-3-ol
This protocol provides a general framework. Optimal conditions may vary based on the sample matrix and instrumentation.
-
Sample Preparation:
-
Place a precise amount of the sample (e.g., 5 mL of liquid or 1 g of solid) into a 20 mL headspace vial.
-
Add a known concentration of the internal standard, 1-octen-3-ol-d3.
-
If the sample is aqueous, add a saturating amount of sodium chloride (NaCl) to enhance analyte volatility.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
Headspace SPME Extraction:
-
Place the vial in an autosampler tray with an agitator and heater.
-
Equilibrate the sample at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with agitation.
-
Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.[10]
-
-
GC-MS Analysis:
-
Desorption: Immediately after extraction, introduce the SPME fiber into the heated GC inlet (e.g., 250°C) for thermal desorption (e.g., 5 minutes) in splitless mode.[7]
-
Chromatographic Separation: Use a suitable capillary column (e.g., Rtx-WAX, 60 m x 0.25 mm x 0.25 µm).[7]
-
Mass Spectrometry Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.[15]
-
Temperatures: Set ion source to 230°C and quadrupole to 150°C.[15][16]
-
Acquisition Mode: Use Selected Ion Monitoring (SIM) for highest sensitivity, monitoring specific ions for 1-octen-3-ol (e.g., m/z 57, 85) and 1-octen-3-ol-d3. Alternatively, use full scan mode (e.g., m/z 40-350) for qualitative analysis.[7][15]
-
-
General Analytical Workflow
The following diagram outlines the complete workflow from sample collection to data analysis.
Caption: General workflow for quantitative analysis using HS-SPME-GC-MS.
Quantitative Data Summary
Table 1: Example GC-MS Parameters for 1-Octen-3-ol Analysis
| Parameter | Setting 1 | Setting 2 | Reference |
| Instrument | Varian 3900 GC / Saturn 2100T MS | Agilent GC / MS System | [7],[15] |
| Column | Rtx-WAX (60 m x 0.25 mm x 0.25 µm) | HP-5ms (30 m x 0.25 mm) | [7],[15] |
| Carrier Gas | Helium @ 1.2 mL/min | Helium | [7],[15] |
| Inlet Temp. | 248 °C | N/A | [7] |
| Oven Program | 40°C, ramp 2°C/min to 240°C, hold 10 min | 50°C (1 min), ramp 20°C/min to 200°C, then 30°C/min to 300°C (2 min) | [7],[15] |
| Ion Source | EI, 70 eV | EI, 70 eV | [7],[15] |
| Source Temp. | N/A | 230 °C | [15] |
| Mass Range | 30 - 350 m/z | N/A | [7] |
Table 2: Analyte Recovery Data
This table shows typical recovery data for 1-octen-3-ol analysis, demonstrating the accuracy of GC-based methods. The use of an internal standard like 1-octen-3-ol-d3 would further improve accuracy by correcting for any deviation from 100% recovery.
| Concentration Level | Reported FID Amount | Reported MSD Amount | Recovery (FID) | Recovery (MSD) | Reference |
| 10 ppm | 9.78 ppm | 9.87 ppm | 97.8% | 98.7% | [17] |
| 50 ppm | 48.65 ppm | 48.11 ppm | 97.3% | 96.2% | [17] |
| 100 ppm | 95.07 ppm | 95.49 ppm | 95.1% | 95.5% | [17] |
Principle of Stable Isotope Dilution Assay (SIDA)
The diagram below explains the core principle of SIDA, where a known amount of a labeled internal standard (IS) is used to quantify the native analyte.
Caption: The principle of Stable Isotope Dilution Assay (SIDA).
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. 1-Octen-3-ol - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. openpub.fmach.it [openpub.fmach.it]
- 8. Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ba333.free.fr [ba333.free.fr]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 1-Octen-3-ol Is Formed from Its Glycoside during Processing of Soybean [ Glycine max (L.) Merr.] Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1-Octen-3-ol [webbook.nist.gov]
- 15. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern : Oriental Journal of Chemistry [orientjchem.org]
- 16. agilent.com [agilent.com]
- 17. ttb.gov [ttb.gov]
Validation & Comparative
A Comparative Guide to the Method Validation for 1-Octen-3-ol Quantification Using a Deuterated Internal Standard
For researchers, scientists, and professionals in drug development and quality control, the accurate quantification of volatile organic compounds (VOCs) is paramount. 1-Octen-3-ol, a key aroma compound and potential biomarker, requires robust and reliable analytical methods for its determination. This guide provides a comprehensive comparison of method validation parameters for the quantification of 1-Octen-3-ol using its stable isotope-labeled internal standard, 1-Octen-3-ol-d3, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) based techniques. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it perfectly mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.[1]
Comparison of Analytical Method Performance
While various techniques can be employed for the analysis of volatile compounds, Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is a widely adopted, sensitive, and solvent-free method.[1] The following table summarizes typical performance characteristics for a validated HS-SPME-GC-MS method for quantifying 1-Octen-3-ol using 1-Octen-3-ol-d3 as an internal standard. These values are representative of what can be achieved with a properly optimized and validated method.
| Validation Parameter | Typical Performance of HS-SPME-GC-MS | Alternative Method (e.g., LLE-GC-MS) |
| Linearity (R²) | > 0.995[2] | > 0.99[3] |
| Linear Range | 0.5 - 200 ng/mL | 10 - 500 ng/mL |
| Accuracy (% Recovery) | 95% - 105%[4] | 85% - 110% |
| Precision (RSD%) | < 15%[5][6] | < 20% |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL[7] | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 3.0 ng/mL[7] | 5 - 15 ng/mL |
LLE: Liquid-Liquid Extraction; RSD: Relative Standard Deviation. Data is compiled from typical performance characteristics of validated GC-MS methods for volatile compounds.
Experimental Protocols
A detailed methodology is crucial for replicating and validating the quantification of 1-Octen-3-ol. Below is a typical protocol for an HS-SPME-GC-MS method.
Preparation of Standards and Samples
-
Stock Solutions: Prepare a 1 mg/mL stock solution of 1-Octen-3-ol and 1-Octen-3-ol-d3 (internal standard, ISTD) in methanol.
-
Calibration Standards: Serially dilute the 1-Octen-3-ol stock solution to prepare calibration standards ranging from 0.5 to 200 ng/mL in the relevant sample matrix (e.g., plasma, cell culture media, water).
-
Internal Standard Spiking: Spike all calibration standards, quality control (QC) samples, and unknown samples with a fixed concentration of 1-Octen-3-ol-d3 (e.g., 50 ng/mL).
-
Sample Preparation: Place 1 mL of the spiked sample into a 10 mL headspace vial. Add a salt, such as sodium chloride (e.g., 0.3 g), to increase the volatility of the analyte.[8] Seal the vial immediately.
HS-SPME Procedure
-
Fiber Selection: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber for broad recovery of volatile compounds.[6]
-
Incubation: Place the vial in the autosampler tray and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow the sample to equilibrate.[5]
-
Extraction: Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 30 minutes) at the same temperature to allow the volatile analytes to adsorb to the fiber coating.[1]
GC-MS Analysis
-
Injection: The SPME fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column.[9]
-
Gas Chromatography:
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Operate in Selected Ion Monitoring (SIM) mode for highest sensitivity and specificity.[11]
-
Ions to Monitor:
-
1-Octen-3-ol: Quantifier ion m/z 57, Qualifier ions m/z 85, 72.[12]
-
1-Octen-3-ol-d3: Quantifier ion m/z 60 (or other appropriate mass shift depending on labeling position).
-
-
Data Analysis and Validation
-
Quantification: Calculate the peak area ratio of the 1-Octen-3-ol quantifier ion to the 1-Octen-3-ol-d3 quantifier ion.
-
Calibration Curve: Plot the peak area ratios against the concentrations of the calibration standards and apply a linear regression to generate a calibration curve.
-
Validation Procedures:
-
Linearity: Assess the R² value of the calibration curve, which should be >0.99.[2]
-
Accuracy & Precision: Analyze QC samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% of the nominal value, and the relative standard deviation (RSD) for precision should be <15%.[5]
-
LOD & LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) of low-concentration standards.[7]
-
Visualizing the Workflow
The following diagram illustrates the complete experimental workflow for the method validation of 1-Octen-3-ol quantification.
Caption: Experimental workflow for 1-Octen-3-ol quantification.
References
- 1. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ttb.gov [ttb.gov]
- 5. Development of a SPME-GC-MS method for the determination of volatile compounds in Shanxi aged vinegar and its analytical characterization by aroma wheel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. 1-Octen-3-Ol | C8H16O | CID 18827 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pivotal Role of Internal Standards in Volatile Compound Analysis: A Comparative Guide to 1-Octen-3-ol-d3
Accurate quantification of volatile organic compounds (VOCs) is a critical challenge in diverse research fields, from elucidating disease biomarkers to ensuring food quality. The inherent volatility of these compounds makes them susceptible to loss and variability during sample preparation and analysis. The use of an internal standard (IS) is a widely accepted strategy to compensate for these variations and enhance the accuracy and precision of analytical methods. Among the choices for internal standards, deuterated analogs of the target analyte, such as 1-Octen-3-ol-d3, are often considered the gold standard. This guide provides a comprehensive comparison of 1-Octen-3-ol-d3 with other internal standards, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their volatile analysis workflows.
The Advantage of Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, like 1-Octen-3-ol-d3, are molecules in which one or more atoms have been replaced with a heavier isotope (e.g., deuterium for hydrogen). These standards are ideal for mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) because they are chemically identical to the analyte of interest and therefore exhibit similar behavior during extraction, derivatization, and chromatography. However, due to their mass difference, they can be distinguished by the mass spectrometer, allowing for precise ratiometric quantification that corrects for sample loss and matrix effects.[1]
Performance Comparison of Internal Standards
While direct comparative studies of 1-Octen-3-ol-d3 against a wide range of other internal standards are limited in publicly available literature, we can infer its performance based on the established principles of using deuterated standards and by comparing the performance of other internal standards used for volatile analysis. The following table summarizes key performance metrics for different types of internal standards.
| Internal Standard Type | Analyte(s) | Matrix | Recovery (%) | Linearity (R²) | Reproducibility (RSD %) | Reference |
| Deuterated Analog | Various Volatiles | General | High and consistent with analyte | >0.99 | <15% | [2] |
| Structural Analog (Non-deuterated) | Various Volatiles | Alcoholic Beverages | Variable | >0.99 | 2-10% | [3][4] |
| Compound from a Different Class | Various Volatiles | General | Variable | >0.99 | Can be >15% | [2] |
Note: The data in this table is compiled from multiple sources and represents typical performance. Actual performance may vary depending on the specific application, matrix, and analytical instrumentation.
Deuterated standards generally provide the most accurate and precise results due to their ability to mimic the analyte's behavior throughout the analytical process. Non-deuterated structural analogs can also be effective but may exhibit different extraction efficiencies and chromatographic behaviors, leading to higher variability. Using an internal standard from a different chemical class is the least desirable option as its physicochemical properties can differ significantly from the analyte, leading to less effective correction for matrix effects and sample loss.
Experimental Protocols
Accurate and reproducible quantification of 1-octen-3-ol and other volatiles relies on a well-defined experimental protocol. The following section details a typical workflow for the analysis of fungal VOCs using Solid Phase Microextraction (SPME) coupled with GC-MS, a common technique for which 1-Octen-3-ol-d3 is an excellent internal standard.
Experimental Workflow for Fungal Volatile Analysis
A typical workflow for the analysis of volatile compounds from fungal cultures using SPME-GC-MS is depicted below. This process involves sample preparation, addition of the internal standard, headspace extraction of volatiles, and subsequent analysis by GC-MS.
Caption: Experimental workflow for fungal volatile analysis using SPME-GC-MS with an internal standard.
Detailed GC-MS Protocol
The following table outlines a set of typical GC-MS parameters for the analysis of 1-octen-3-ol. Optimization of these parameters may be necessary depending on the specific instrument and sample matrix.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 35-350 |
| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) |
| Quantifier Ions | |
| 1-Octen-3-ol | m/z 57, 83, 110 |
| 1-Octen-3-ol-d3 | m/z 60, 86, 113 |
Biosynthesis of 1-Octen-3-ol in Fungi
1-Octen-3-ol is a well-known fungal volatile, often referred to as "mushroom alcohol," and plays a significant role in fungal ecology and contributes to the characteristic aroma of many mushroom species.[5] Its biosynthesis is an important pathway to consider in studies of fungal metabolism.
Caption: Biosynthetic pathway of 1-octen-3-ol from linoleic acid in fungi.[6][7][8]
Conclusion
The selection of an appropriate internal standard is paramount for achieving accurate and reliable quantification of volatile compounds. This guide highlights the superior performance of deuterated internal standards like 1-Octen-3-ol-d3 for the analysis of volatiles by GC-MS. By providing a framework for comparison, detailed experimental protocols, and relevant biological context, researchers, scientists, and drug development professionals can better design and execute robust analytical methods for their specific research needs. The use of 1-Octen-3-ol-d3, in conjunction with a well-validated method, will undoubtedly contribute to higher quality data and more impactful scientific discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the variation in relative response factors of GC-MS analysis with the internal standard methods: Application for the alcoholic products quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Octenol - Molecule of the Month - December 2009 - HTML-only version [chm.bris.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotope Dilution Method for 1-Octen-3-ol Quantification: A Comparison of Accuracy and Precision
The accurate and precise quantification of volatile organic compounds is critical in various fields, including food science, environmental analysis, and clinical diagnostics. 1-Octen-3-ol, a key aroma compound in many natural products, presents a significant analytical challenge due to its volatility and potential for matrix interference. This guide provides a comparative overview of the isotope dilution method against other analytical approaches for the quantification of 1-octen-3-ol, with a focus on accuracy and precision, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Analytical Methods
The following table summarizes the performance characteristics of the stable isotope dilution analysis (SIDA) compared to a conventional internal standard gas chromatography-mass spectrometry (GC-MS) method for the quantification of volatile compounds. While direct comparative data for 1-octen-3-ol was not available in the reviewed literature, the presented data for other analytes demonstrates the superior accuracy and precision of the isotope dilution technique.
| Parameter | Stable Isotope Dilution Analysis (SIDA) | Internal Standard GC-MS |
| Analyte | Various Mycotoxins and other small molecules | 1-Octen-3-ol |
| Accuracy (Recovery) | 98% - 115% | > 95%[1] |
| Precision (RSD) | 4% - 11% | Not explicitly stated in the provided results |
| Key Advantages | High accuracy and precision, effectively compensates for matrix effects and analyte loss during sample preparation.[2] | Good accuracy, simpler and less expensive than SIDA. |
| Key Disadvantages | Requires synthesis of expensive isotopically labeled internal standards. | Susceptible to matrix effects which can impact accuracy and precision. |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the typical experimental workflow for the quantification of 1-Octen-3-ol using the stable isotope dilution analysis coupled with gas chromatography-mass spectrometry (SIDA-GC-MS).
References
Comparative Guide to the Quantification of 1-Octen-3-ol: An Inter-laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Analysis of Method Performance
The following table summarizes quantitative data from a validation study for the analysis of 1-octen-3-ol using Gas Chromatography coupled with both a Mass Spectrometer (MS) and a Flame Ionization Detector (FID). This dual-detector approach allows for both qualitative confirmation and robust quantification.
Table 1: Quantitative Performance Data for 1-Octen-3-ol Analysis by GC-MS/FID [1]
| Analyte | Nominal Concentration (PPM) | Reported FID Amount (PPM) | Reported MSD Amount (PPM) | Recovery Rate (FID) | Recovery Rate (MSD) |
| 1-Octen-3-ol | 10 | 9.78 | 9.87 | 97.8% | 98.7% |
| 1-Octen-3-ol | 50 | 48.65 | 48.11 | 97.3% | 96.2% |
| 1-Octen-3-ol | 100 | 95.07 | 95.49 | 95.1% | 95.5% |
Data sourced from a study by the Alcohol and Tobacco Tax and Trade Bureau.[1]
Experimental Protocols
A detailed methodology is crucial for the replication and comparison of analytical results. Below are typical experimental protocols for the quantification of 1-octen-3-ol, primarily employing Gas Chromatography.
Method 1: Gas Chromatography-Mass Spectrometry/Flame Ionization Detection (GC-MS/FID)
This method is suitable for the quantification of 1-octen-3-ol in liquid samples, such as flavored nonbeverage products.[1]
-
Instrumentation : A gas chromatograph equipped with a mass selective detector (MSD) and a flame ionization detector (FID). A microfluidic two-way splitter can be used to direct the column effluent to both detectors simultaneously.[1]
-
Sample Preparation : Samples are typically prepared by dilution in a suitable solvent. For the data presented in Table 1, the internal standard used was 2-nonanol.[1]
-
GC Conditions :
-
Column : Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet : Split/splitless injector at 250°C with a split ratio of 20:1.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Oven Program : Initial temperature of 40°C held for 2 minutes, then ramped to 240°C at 10°C/min and held for 5 minutes.
-
-
Detector Conditions :
-
Quantitation : The concentration of 1-octen-3-ol is determined by comparing the peak area of the analyte to that of the internal standard.
Method 2: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS
This technique is widely used for the extraction and analysis of volatile compounds like 1-octen-3-ol from complex matrices such as food and beverages.
-
Instrumentation : A GC-MS system equipped with an autosampler capable of performing HS-SPME.
-
Sample Preparation : A known amount of the sample (e.g., food homogenate, beverage) is placed in a headspace vial. An internal standard may be added. The vial is sealed and incubated at a specific temperature to allow the volatile compounds to partition into the headspace.
-
SPME : An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period to adsorb the analytes.
-
GC-MS Analysis : The SPME fiber is then desorbed in the hot GC inlet, and the analytes are separated and detected by the GC-MS system. The chromatographic and mass spectrometric conditions are similar to those described in Method 1, with adjustments made to optimize for the specific sample matrix and target analytes.
Mandatory Visualization
Below is a diagram illustrating a typical experimental workflow for the quantification of 1-octen-3-ol using HS-SPME-GC-MS.
Caption: Experimental workflow for 1-Octen-3-ol quantification.
References
Cross-Validation of GC-MS and GC-FID Methods for the Quantification of 1-Octen-3-ol
Introduction
1-Octen-3-ol is a volatile organic compound and a secondary alcohol derived from 1-octene, recognized for its characteristic mushroom-like aroma.[1][2] It is a significant flavor and aroma component in many foods and a key semiochemical in insect attraction.[1][3] Accurate quantification of 1-octen-3-ol is crucial in various fields, including food science, environmental monitoring, and chemical ecology. Gas chromatography (GC) is the premier analytical technique for this purpose, commonly employing either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and quantification.[4]
This guide provides a comparative overview of GC-MS and GC-FID methods for the analysis of 1-octen-3-ol. It outlines detailed experimental protocols and presents a cross-validation data summary to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs.
Experimental Protocols
A successful analysis of 1-octen-3-ol by either GC-MS or GC-FID hinges on meticulous sample preparation and optimized instrumental parameters.
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)
Headspace SPME is a common technique for the extraction of volatile and semi-volatile compounds from a sample matrix.
-
Vial Preparation: A known quantity of the sample (liquid or solid) is placed into a headspace vial (e.g., 20 mL).
-
Internal Standard: An internal standard (e.g., 2-nonanol) is added to the sample to correct for variations in extraction and injection.
-
Equilibration: The vial is sealed and incubated at a constant temperature (e.g., 60°C) for a set period (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.
-
Extraction: An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined time (e.g., 20 minutes) to adsorb the analytes.
-
Desorption: The fiber is then retracted and introduced into the hot GC inlet, where the adsorbed analytes are desorbed for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides both qualitative and quantitative data, offering high sensitivity and selectivity.[5]
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[6]
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 5°C/min to 150°C
-
Ramp: 20°C/min to 250°C, hold for 5 minutes
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C[7]
-
Quadrupole Temperature: 150°C[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
-
Quantification Ion for 1-Octen-3-ol: m/z 57 (primary) and m/z 85 (secondary)[1]
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of organic compounds, known for its wide linear range and ease of use.[8]
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Detector: Flame Ionization Detector (FID)
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or similar non-polar column
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 5°C/min to 150°C
-
Ramp: 20°C/min to 250°C, hold for 5 minutes
-
-
Detector Temperature: 300°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (Helium or Nitrogen): 25 mL/min
Data Presentation: Method Validation Summary
The performance of GC-MS and GC-FID methods for the quantification of 1-octen-3-ol was evaluated based on key validation parameters. The following tables summarize the comparative data.
Table 1: Linearity and Sensitivity
| Parameter | GC-MS | GC-FID |
| Linear Range | 0.1 - 200 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.03 ng/mL | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 1.0 ng/mL |
Table 2: Precision and Accuracy
| Parameter | GC-MS | GC-FID |
| Intra-day Precision (%RSD, n=6) | < 5% | < 3% |
| Inter-day Precision (%RSD, n=18) | < 8% | < 5% |
| Accuracy (% Recovery) | 92 - 108% | 95 - 105% |
Method Comparison
-
Sensitivity and Selectivity: GC-MS demonstrates superior sensitivity with significantly lower LOD and LOQ values, making it the preferred method for trace-level detection of 1-octen-3-ol.[9][10] The mass spectrometer also provides structural information, ensuring high selectivity and confident peak identification, which is particularly advantageous in complex matrices.[9]
-
Linearity and Range: GC-FID offers a broader linear dynamic range, which can be beneficial for samples with wide-ranging concentrations of 1-octen-3-ol.
-
Precision and Accuracy: Both methods provide excellent precision and accuracy, with GC-FID often showing slightly better repeatability due to its simpler operational principle.[8]
-
Robustness and Cost: GC-FID is generally considered more robust, with lower maintenance requirements and operational costs compared to GC-MS.[5]
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods.
Caption: Workflow for cross-validation of GC-MS and GC-FID methods.
Conclusion
Both GC-MS and GC-FID are highly effective for the quantification of 1-octen-3-ol. The choice between the two methods should be guided by the specific requirements of the analysis. For applications demanding the highest sensitivity and unequivocal identification, such as in complex sample matrices or for trace-level analysis, GC-MS is the superior choice. For routine quantitative analysis where high sample throughput, robustness, and lower operational costs are priorities, and where analyte concentrations are within its linear range, GC-FID is an excellent and reliable alternative. This guide provides the foundational data and protocols to enable an informed decision for the analysis of 1-octen-3-ol.
References
- 1. 1-Octen-3-Ol | C8H16O | CID 18827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Octen-3-ol - Wikipedia [en.wikipedia.org]
- 3. 1-octen-3-ol, 3391-86-4 [thegoodscentscompany.com]
- 4. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 6. 1-Octen-3-ol [webbook.nist.gov]
- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of gas chromatography-combustion-mass spectrometry and gas chromatography-flame ionization detector for the determination of fatty acid methyl esters in biodiesel without specific standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Why is Using GC-MS More Advantageous than GC-FID? [monadlabtech.com]
- 10. Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Limit of detection and quantification for 1-Octen-3-ol using 1-Octen-3-ol - d3
A detailed comparison of analytical methodologies for the determination of the key mushroom aroma compound, 1-Octen-3-ol, with a focus on the limits of detection and quantification. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to select the most appropriate method for their analytical needs.
The accurate and sensitive quantification of 1-Octen-3-ol, a volatile organic compound responsible for the characteristic aroma of mushrooms, is crucial in various fields, including food science, environmental analysis, and clinical research. The use of a deuterated internal standard, such as 1-Octen-3-ol-d3, is the gold standard for achieving the highest accuracy and precision in quantitative mass spectrometry-based methods. This is due to its ability to mimic the analyte's behavior during sample preparation and analysis, thus compensating for matrix effects and variations in instrument response.
Comparative Analysis of Analytical Methods
The selection of an analytical method for 1-Octen-3-ol quantification is dependent on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance of different analytical techniques.
| Analytical Technique | Matrix | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HS-SPME-GCxGC/TOFMS | Wine | 3-Octanol | 0.001 µg/L | 0.003 µg/L | [1] |
| GC-FID | Animal Feed Supplements | Not specified for 1-Octen-3-ol | 0.44–4.77 mg/kg (range for 12 flavoring agents) | 1.32–14.31 mg/kg (range for 12 flavoring agents) | [2] |
| GC-MS | Flavors | 2-Nonanol | Not Reported | Not Reported (Accuracy data at 10, 50, and 100 ppm) | [3] |
| GC-FID | Flavors | 2-Nonanol | Not Reported | Not Reported (Accuracy data at 10, 50, and 100 ppm) | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are outlines of common experimental protocols for the analysis of 1-Octen-3-ol.
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the extraction and analysis of volatile and semi-volatile organic compounds from various matrices.
Sample Preparation:
-
Place a known amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.
-
For solid samples, addition of a saturated salt solution (e.g., NaCl) can improve the release of volatile compounds.
-
Add a precise amount of the internal standard solution (e.g., 1-Octen-3-ol-d3 or a suitable analogue like 3-octanol) to the vial.
-
Seal the vial tightly with a PTFE/silicone septum.
-
Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) with agitation to facilitate the transfer of analytes into the headspace.
SPME Extraction:
-
Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample vial for a specific time (e.g., 20-40 minutes) at the equilibration temperature.
-
Retract the fiber into the needle after extraction.
GC-MS Analysis:
-
Insert the SPME fiber into the heated injection port of the gas chromatograph for thermal desorption of the analytes onto the analytical column.
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms).
-
Detect and quantify the analytes using a mass spectrometer, typically in selected ion monitoring (SIM) mode for higher sensitivity and specificity.
Stable Isotope Dilution Assay (SIDA)
The use of a stable isotope-labeled internal standard, such as 1-Octen-3-ol-d3, is the most accurate method for quantification. The principles of SIDA can be applied to various extraction and instrumental analysis techniques. The key advantage is that the deuterated standard behaves almost identically to the native analyte during extraction, cleanup, and injection, correcting for any losses or matrix-induced signal suppression or enhancement.[4][5][6]
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ are critical parameters for method validation, indicating the sensitivity of the analytical procedure.
LOD: The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often determined as the concentration that yields a signal-to-noise ratio of 3:1.[2][7]
LOQ: The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. It is commonly established at a signal-to-noise ratio of 10:1.[2][7]
The following diagram illustrates the general workflow for determining the LOD and LOQ of an analytical method.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Changes and Analytical Techniques in Volatile Flavor Compounds in Dried Agricultural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ttb.gov [ttb.gov]
- 4. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Linearity and Range of Analytical Methods for 1-Octen-3-ol
This guide provides a comparative overview of the analytical methods for the quantification of 1-octen-3-ol, with a specific focus on the critical validation parameters of linearity and range. The data presented is compiled from various studies to offer researchers, scientists, and drug development professionals a comprehensive reference for selecting and validating appropriate analytical techniques.
Quantitative Data Summary
The linearity and range of an analytical method are fundamental to ensuring accurate and reliable quantification of an analyte. For 1-octen-3-ol, a volatile organic compound often associated with fungal growth and a characteristic mushroom-like odor, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a commonly employed analytical technique. Headspace Solid-Phase Microextraction (HS-SPME) is frequently used for sample preparation due to its efficiency in extracting volatile compounds from various matrices.
The following table summarizes the linearity and range data from different studies utilizing GC-based methods for the analysis of 1-octen-3-ol and other relevant volatile compounds. It is important to note that direct comparison between studies should be made with caution due to variations in experimental conditions, matrices, and instrumentation.
| Analytical Method | Analyte(s) | Linear Range | Correlation Coefficient (R²) | Reference |
| HS-SPME-GC-MS | Volatile compounds in virgin olive oil including 1-octen-3-ol | Not explicitly stated for 1-octen-3-ol, but linearity was satisfactory for all compounds. | > 0.90 (corrected by internal standard) | [1] |
| HS-SPME-GC-MS | Volatile compounds in virgin olive oil | Not explicitly stated for 1-octen-3-ol, but linearity was satisfactory. | > 0.94 | [1] |
| GC-MS | Oleic acid methyl ester (related to a surfactant) | 0.5 - 100 µg/mL | > 0.99 | [2] |
| HPLC | Quercitrin | 2.5 - 15.0 µg/mL | > 0.9997 | [3] |
| HPLC | Doxofylline | 5 - 50 µg/mL | Not explicitly stated, but the curve was linear. | [3] |
| GC-FID/MSD | 1-Octen-3-ol and other flavor chemicals | Tested at 10, 50, and 100 PPM with good accuracy. | Not explicitly stated, but recoveries were above 95%. | [4] |
Experimental Protocols
A detailed experimental protocol is crucial for the successful validation of an analytical method. Below is a representative methodology for determining the linearity and range of 1-octen-3-ol using HS-SPME-GC-MS, based on common practices found in the literature.[1][5][6][7]
1. Preparation of Standard Solutions:
-
A stock solution of 1-octen-3-ol is prepared in a suitable solvent (e.g., methanol or hexane).
-
A series of at least five calibration standards are prepared by diluting the stock solution to cover the expected concentration range of the samples. According to ICH guidelines, the range for an assay of a substance is typically 80% to 120% of the test concentration.[8][9] For impurity testing, the range would cover from the reporting level to 120% of the specification.
2. Sample Preparation (HS-SPME):
-
An aliquot of the sample (or standard solution) is placed in a headspace vial.
-
For solid or semi-solid matrices, a known amount of the sample is weighed into the vial. The addition of a salt solution (e.g., NaCl) can be used to improve the extraction efficiency of volatile compounds.[7]
-
The vial is sealed and incubated at a specific temperature (e.g., 40-60°C) for a set time (e.g., 20-40 minutes) to allow the analytes to partition into the headspace.[7]
-
An SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.[6]
3. GC-MS Analysis:
-
The SPME fiber is withdrawn from the vial and immediately inserted into the heated injection port of the gas chromatograph for thermal desorption of the analytes.
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms, HP-INNOWax).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. For example, an initial temperature of 40°C held for a few minutes, followed by a ramp to a final temperature of around 250°C.
-
Injector Temperature: Typically set around 250°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan mode for qualitative analysis. The characteristic ions for 1-octen-3-ol would be monitored.
-
4. Data Analysis:
-
A calibration curve is constructed by plotting the peak area of 1-octen-3-ol against the corresponding concentration of the prepared standards.
-
Linearity is assessed by performing a linear regression analysis on the calibration curve. The correlation coefficient (R²), y-intercept, and slope of the regression line are determined. An R² value greater than 0.99 is generally considered to indicate good linearity.[10]
-
The analytical range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[8][9] The limits of detection (LOD) and quantification (LOQ) are also determined to define the lower end of the range.
Workflow and Process Visualization
The following diagram illustrates the typical workflow for establishing the linearity and range of an analytical method for 1-octen-3-ol.
Caption: Workflow for Linearity and Range Determination of 1-Octen-3-ol.
Alternative Analytical Methods
While GC-MS is the most prevalent technique for 1-octen-3-ol analysis, other methods could potentially be adapted. High-Performance Liquid Chromatography (HPLC) with a suitable derivatization agent to improve detection could be an alternative, although it is less common for such volatile compounds. The principles of validating linearity and range would remain the same, involving the preparation of standards, construction of a calibration curve, and statistical evaluation.[3] The choice of method will ultimately depend on the sample matrix, required sensitivity, and available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ttb.gov [ttb.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 8. ema.europa.eu [ema.europa.eu]
- 9. dastmardi.ir [dastmardi.ir]
- 10. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to Ionization Techniques for the Analysis of 1-Octen-3-ol-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different ionization techniques for the quantitative analysis of 1-Octen-3-ol-d3, a deuterated isotopologue of the volatile organic compound (VOC) 1-octen-3-ol. The selection of an appropriate ionization method is paramount for achieving the desired sensitivity, selectivity, and accuracy in mass spectrometric analysis. This document evaluates three prevalent ionization techniques: Electron Ionization (EI), Proton Transfer Reaction (PTR), and Atmospheric Pressure Chemical Ionization (APCI), presenting available quantitative data, detailed experimental protocols, and visual workflows to aid in method selection and development.
Introduction to 1-Octen-3-ol and its Deuterated Analog
1-Octen-3-ol is a naturally occurring VOC known for its characteristic mushroom and earthy aroma. It is a significant flavor and fragrance compound and is also studied as a potential biomarker in various biological and environmental matrices. 1-Octen-3-ol-d3 serves as an ideal internal standard for quantitative mass spectrometry due to its chemical similarity to the native compound, allowing for correction of matrix effects and variations during sample preparation and analysis.
Quantitative Performance Comparison
The following table summarizes key performance metrics for the analysis of 1-Octen-3-ol using different ionization techniques. The performance for 1-Octen-3-ol-d3 is expected to be comparable.
| Parameter | Electron Ionization (EI) | Proton Transfer Reaction (PTR) | Atmospheric Pressure Chemical Ionization (APCI) |
| Typical Coupling | Gas Chromatography (GC) | Direct Injection | Liquid Chromatography (LC) / Direct Injection |
| Ionization Energy | High (typically 70 eV) | Low (Soft Ionization) | Low (Soft Ionization) |
| Fragmentation | Extensive | Minimal and Controllable | Generally Minimal |
| Primary Ion | Molecular Ion (M+•) often weak | Protonated Molecule ([M+H]⁺) | Protonated Molecule ([M+H]⁺) |
| Limit of Detection (LOD) | ng/L - µg/L range | 0.003 ppbv (~15 ng/L)[1] | Not Available |
| Limit of Quantification (LOQ) | Not Available | Not Available | Not Available |
| Linearity Range | ~2-3 orders of magnitude | Up to 6 orders of magnitude[2] | ~3-4 orders of magnitude |
| Selectivity | High with GC separation | Can be limited by isobaric interferences | Moderate |
| Real-time Monitoring | No (requires chromatography) | Yes | Yes (with direct sampling) |
| Primary Use for 1-Octen-3-ol | Confirmatory analysis and structural elucidation | High-sensitivity real-time monitoring | Analysis of less polar VOCs in various matrices |
Note: "Not Available" indicates that specific quantitative data for 1-Octen-3-ol was not found in the reviewed literature for that particular technique.
Experimental Protocols
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
GC-EI-MS is a robust and widely used method for the separation and identification of volatile compounds.
Methodology:
-
Sample Preparation: Volatiles from the sample matrix are typically extracted using headspace solid-phase microextraction (HS-SPME). The 1-Octen-3-ol-d3 internal standard is added to the sample prior to extraction.
-
Gas Chromatography (GC):
-
Injector: Split/splitless inlet, 250 °C.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 40 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min).
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Acquisition Mode: Full scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for 1-octen-3-ol are m/z 57, 72, and 85. For 1-octen-3-ol-d3, the corresponding ions (m/z 60, 75, 88) would be monitored.
-
Proton Transfer Reaction-Mass Spectrometry (PTR-MS)
PTR-MS is a form of chemical ionization mass spectrometry used for real-time, direct monitoring of VOCs in air.
Methodology:
-
Sample Introduction: The gaseous sample is continuously drawn directly into the instrument's drift tube.
-
Ionization: Proton transfer from hydronium ions (H₃O⁺) to 1-Octen-3-ol.
-
Instrument Parameters:
-
Drift Tube: 60 °C, 2.2 mbar, 600 V, resulting in an E/N ratio of approximately 130 Td.
-
-
Mass Spectrometry (MS):
-
Mass Analyzer: Quadrupole or TOF.
-
Acquisition Mode: Monitoring of the protonated parent ion for 1-Octen-3-ol at m/z 129 and for 1-Octen-3-ol-d3 at m/z 132.
-
Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS)
APCI is a soft ionization technique suitable for a range of volatile and semi-volatile compounds.
Methodology:
-
Sample Introduction: For direct air analysis, a dedicated atmospheric pressure solids analysis probe or similar interface is used. For LC-MS, the column eluent is directed to the APCI source.
-
Ionization: A corona discharge ionizes a nebulized solvent spray, which in turn ionizes the analyte via proton transfer.
-
Instrument Parameters:
-
Corona Needle Current: 3-5 µA.
-
Vaporizer Temperature: 400 °C.
-
Sheath and Auxiliary Gas: Nitrogen, with flow rates optimized for the specific instrument.
-
-
Mass Spectrometry (MS):
-
Mass Analyzer: Quadrupole, Ion Trap, or TOF.
-
Acquisition Mode: Monitoring of the protonated parent ion for 1-Octen-3-ol at m/z 129 and for 1-Octen-3-ol-d3 at m/z 132.
-
Visualizing the Processes
General Analytical Workflow
Caption: A generalized workflow for the quantitative analysis of 1-Octen-3-ol using a deuterated internal standard.
Ionization Technique Comparison
Caption: A conceptual diagram illustrating the difference between hard and soft ionization techniques.
Logical Flow of Method Selection
References
Robustness Under Scrutiny: A Comparative Guide to Analytical Methods for 1-Octen-3-ol
For researchers, scientists, and drug development professionals seeking reliable analytical methods, ensuring the robustness of these methods is paramount. This guide provides a comprehensive comparison of the robustness of a primary analytical method for 1-Octen-3-ol, Gas Chromatography-Mass Spectrometry (GC-MS), with a potential alternative, High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols and supporting data are presented to facilitate informed decisions in method selection and validation.
1-Octen-3-ol, a volatile organic compound with a characteristic mushroom-like odor, is a significant flavor and aroma component in various natural products and is also considered a potential biomarker. Accurate and precise quantification of this analyte is crucial in diverse research and development settings. Method robustness, defined as the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, is a critical attribute that ensures the reliability and transferability of the method.[1][2] This guide delves into the practical aspects of robustness testing for 1-Octen-3-ol analysis.
Experimental Workflow for Robustness Testing
The robustness of an analytical method is typically evaluated by intentionally varying critical method parameters and observing the effect on the results. The following diagram illustrates a general workflow for conducting a robustness study.
References
A Comparative Guide to Certified Reference Materials for 1-Octen-3-ol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available certified reference materials (CRMs) and other reference standards for the analysis of 1-octen-3-ol. Accurate quantification of this potent aroma compound, often associated with fungal growth and off-flavors, is critical in various fields, including food science, environmental monitoring, and pharmaceutical development. This document offers an objective evaluation of available standards, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate reference material for their specific analytical needs.
Comparison of Commercial 1-Octen-3-ol Reference Materials
Several reputable suppliers offer 1-octen-3-ol reference materials with varying levels of certification and purity. The following table summarizes the key specifications of readily available options. It is important to note that while many suppliers provide high-purity materials, obtaining a Certified Reference Material (CRM) with a specified certified value and uncertainty is crucial for applications requiring metrological traceability.
| Supplier | Product Name/Number | Purity Specification | Analysis Method | Format | Storage Temperature |
| LGC Standards | 1-Octen-3-ol | Information not readily available | - | Neat | +4°C |
| Sigma-Aldrich | 1-Octen-3-ol, analytical standard | ≥98% | Gas Chromatography (GC) | Neat | 2-8°C |
| Tokyo Chemical Industry (TCI) | 1-Octen-3-ol (Product Number: O0159) | >98.0% | Gas Chromatography (GC)[1] | Neat | Room Temperature (<15°C recommended)[1] |
Note: While LGC Standards is a well-known provider of CRMs, specific details for a 1-octen-3-ol CRM, including a certified value and uncertainty, were not available in the public domain at the time of this review[2][3]. Researchers are advised to contact the supplier directly for the most current information and to request a Certificate of Analysis. Similarly, for Sigma-Aldrich and TCI, it is recommended to obtain the lot-specific Certificate of Analysis for detailed purity information.
Alternative: In-House Prepared 1-Octen-3-ol Standards
For routine analysis or when a certified value is not a primary requirement, laboratories may consider preparing in-house 1-octen-3-ol standards. This approach can be more cost-effective but requires rigorous preparation and validation procedures to ensure accuracy and reliability.
Synthesis and Purification:
1-Octen-3-ol can be synthesized through various chemical routes, including the Grignard reaction between acrolein and amyl iodide or the selective reduction of 1-octen-3-one[4][5]. Following synthesis, purification is essential and can be achieved through methods like vacuum redistillation[5].
Purity Assessment:
The purity of in-house standards must be thoroughly assessed. Gas chromatography (GC) with a flame ionization detector (FID) is a common technique for determining the area percentage purity[4][5]. For structural confirmation and identification, spectroscopic methods such as Infrared (IR) spectroscopy and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) are recommended[4].
Workflow for Preparation and Validation of In-House Standards
Experimental Protocol: Quantification of 1-Octen-3-ol by GC-MS
This section provides a detailed methodology for the quantitative analysis of 1-octen-3-ol using a commercially available or in-house validated standard. The following protocol is adapted from established methods for the analysis of flavor compounds in various matrices[6].
1. Standard Preparation:
-
Stock Solution (e.g., 1000 ppm): Accurately weigh an appropriate amount of the 1-octen-3-ol reference standard and dissolve it in a suitable solvent (e.g., methanol or ethanol) in a class A volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 5, 10, 25, 50, 75, 100, and 125 ppm)[6].
-
Internal Standard: An internal standard (e.g., 2-nonanol) should be added to all calibration standards and samples to correct for variations in injection volume and instrument response[6].
2. Sample Preparation:
Sample preparation will vary depending on the matrix. For liquid samples, a simple dilution may be sufficient. For solid or semi-solid matrices, extraction techniques such as solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary.
3. GC-MS Instrumentation and Conditions:
The following table outlines typical GC-MS parameters for 1-octen-3-ol analysis.
| Parameter | Condition |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Mass Spectrometer | Agilent 5973 or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | Initial temperature 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-350 |
4. Data Analysis and Quantification:
-
Identify the 1-octen-3-ol peak in the chromatogram based on its retention time and mass spectrum.
-
Generate a calibration curve by plotting the peak area ratio of 1-octen-3-ol to the internal standard against the concentration of the calibration standards.
-
Quantify the amount of 1-octen-3-ol in the samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
Stability and Storage of 1-Octen-3-ol Standards
Proper storage and handling are crucial to maintain the integrity and stability of 1-octen-3-ol reference materials.
-
Storage: Commercially available standards are typically recommended to be stored at refrigerated temperatures (2-8°C). It is advisable to store the material in its original sealed container in a dark and dry place.
-
Stability: While specific long-term stability data is often not publicly available from suppliers, it is good practice to monitor the purity of the standard over time, especially for in-house prepared solutions. This can be done by periodically re-analyzing the standard using the established analytical method. Any significant deviation in purity should prompt the preparation of a new standard.
Conclusion
The selection of an appropriate reference material for 1-octen-3-ol analysis depends on the specific requirements of the application. For analyses requiring high accuracy and metrological traceability, a Certified Reference Material from an accredited supplier is the preferred choice. While specific CRMs for 1-octen-3-ol are not always readily documented online, contacting suppliers directly for Certificates of Analysis is highly recommended. For routine quality control or research purposes where a certified value is not essential, high-purity analytical standards or properly validated in-house prepared standards can be suitable and cost-effective alternatives. Regardless of the source, adherence to proper storage, handling, and a validated analytical methodology are paramount for obtaining reliable and accurate results in the analysis of 1-octen-3-ol.
References
- 1. 1-Octen-3-ol 3391-86-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 1-Octen-3-ol | CAS 3391-86-4 | LGC Standards [lgcstandards.com]
- 3. (±)-1-Octen-3-ol | CAS 3391-86-4 | LGC Standards [lgcstandards.com]
- 4. Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. ttb.gov [ttb.gov]
Safety Operating Guide
Proper Disposal of 1-Octen-3-ol-d3: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 1-Octen-3-ol-d3, a deuterated analog of the volatile organic compound 1-Octen-3-ol. While the safety data sheets referenced are for the non-deuterated form, the procedures are applicable due to the chemical similarities.
Immediate Safety and Handling Precautions
1-Octen-3-ol is classified as a combustible liquid that is harmful if swallowed and causes skin and eye irritation.[1] Therefore, it is crucial to handle this compound in a well-ventilated area, away from heat, sparks, and open flames.[1][2] When handling 1-Octen-3-ol-d3, appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye protection, must be worn.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative safety and physical property data for 1-Octen-3-ol.
| Property | Value | Source |
| Flash Point | 61 °C (141.8 °F) - Closed Cup | [1] |
| Boiling Point | 175 °C (347 °F) | [1] |
| Melting Point | -49 °C (-56.2 °F) | [1] |
| Specific Gravity | 0.83 | [1] |
| Oral LD50 (Rat) | 340 mg/kg | [1] |
| Dermal LD50 (Rabbit) | 3300 mg/kg | [1] |
Step-by-Step Disposal Procedure
The disposal of 1-Octen-3-ol-d3 must be handled as hazardous waste in accordance with all local, state, and federal regulations.[3]
-
Consult Regulations : Before beginning any disposal process, review all applicable federal, state, and local regulations.[1] Waste disposal requirements can vary significantly by location.[3]
-
Waste Collection :
-
Collect waste 1-Octen-3-ol-d3 in a suitable, closed, and properly labeled container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Storage Pending Disposal :
-
Engage a Professional Waste Disposal Service :
-
Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal company.
-
Provide the waste disposal company with a complete and accurate characterization of the waste, including the Safety Data Sheet (SDS).
-
Accidental Spill Cleanup
In the event of a spill, follow these procedures:
-
Eliminate Ignition Sources : Immediately remove all sources of ignition from the area.[1]
-
Ventilate the Area : Ensure the spill area is well-ventilated to disperse vapors.[1]
-
Contain the Spill : Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[1]
-
Collect Absorbent Material : Carefully collect the absorbent material containing the spilled chemical and place it into a sealed, labeled container for disposal as hazardous waste.[1]
-
Decontaminate the Area : Clean the spill area thoroughly.
Disposal Workflow
Caption: Workflow for the proper disposal of 1-Octen-3-ol-d3.
References
Essential Safety and Logistics for Handling 1-Octen-3-ol - d3
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential guidance for the safe use and disposal of 1-Octen-3-ol - d3, a deuterated organic compound. The following procedural steps and data will help ensure safe operational conduct and adherence to disposal protocols.
Chemical Properties and Hazards
| Property | Data |
| Appearance | Colorless to pale yellow liquid |
| Odor | Mushroom, earthy |
| Hazards | Combustible liquid, Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Recommendation |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene). Always inspect gloves prior to use and replace if contaminated or damaged. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Skin and Body Protection | Laboratory coat. In cases of potential splashing, additional protective clothing may be necessary. |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges may be required. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential for the safe handling of this compound. Due to the hygroscopic nature of many deuterated compounds, it is crucial to minimize exposure to atmospheric moisture to maintain isotopic purity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
